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  • Product: 2-(Styrylsulfonyl)acetic acid
  • CAS: 102154-41-6

Core Science & Biosynthesis

Foundational

2-(Styrylsulfonyl)acetic acid CAS number and chemical identifiers

Topic: 2-(Styrylsulfonyl)acetic acid Content Type: Technical Reference Guide [1][2][3] Executive Summary 2-(Styrylsulfonyl)acetic acid (CAS: 102154-41-6) is a specialized organosulfur compound characterized by the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Styrylsulfonyl)acetic acid Content Type: Technical Reference Guide

[1][2][3]

Executive Summary

2-(Styrylsulfonyl)acetic acid (CAS: 102154-41-6) is a specialized organosulfur compound characterized by the presence of a vinyl sulfone moiety conjugated to an aromatic ring (styryl group) and an acidic carboxymethyl tail.[1][2] It serves as a critical intermediate in organic synthesis and medicinal chemistry, particularly in the design of cysteine-targeting covalent inhibitors and matrix metalloproteinase (MMP) inhibitors .

Its chemical architecture features a Michael acceptor system (


), rendering it highly reactive toward nucleophilic thiolates in biological systems. This property is exploited in the development of neuroprotective agents, anticancer therapeutics, and as a zinc-binding group (ZBG) pharmacophore.

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Identifier Details
CAS Number 102154-41-6
IUPAC Name 2-[(E)-2-Phenylethenyl]sulfonylacetic acid
Common Names 2-(Styrylsulfonyl)acetic acid; (E)-Styrylsulfonylacetic acid
Molecular Formula

Molecular Weight 226.25 g/mol
SMILES OC(=O)CS(=O)(=O)/C=C/c1ccccc1
InChI Key (Specific key derived from structure)
Physical Properties
Property Value/Description
Appearance White to off-white crystalline solid
Melting Point 148–152 °C (Typical for sulfonyl acetic acids)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa ~3.5 (Carboxylic acid), ~10 (Alpha-methylene)
Stability Stable under standard conditions; Light-sensitive (cis/trans isomerization)

Synthesis & Manufacturing Methodologies

The synthesis of 2-(Styrylsulfonyl)acetic acid is most reliably achieved through the oxidation of the corresponding sulfide , derived from the nucleophilic substitution of beta-bromostyrene with thioglycolic acid. This route avoids the ambiguity of Knoevenagel condensations where regioselectivity on sulfonyl diacetic acid derivatives can be problematic.

Synthetic Pathway (Reaction Scheme)

Step 1: Thioether Formation Reaction of (E)-


-bromostyrene with thioglycolic acid (mercaptoacetic acid) under basic conditions yields 2-(styrylthio)acetic acid.

Step 2: Sulfone Oxidation Chemoselective oxidation of the sulfide to the sulfone using Hydrogen Peroxide (


) or m-CPBA.

SynthesisPathway StyrylBromide (E)-beta-Bromostyrene (Precursor) Intermediate 2-(Styrylthio)acetic acid (Sulfide Intermediate) StyrylBromide->Intermediate NaOH, EtOH Reflux, 4h Thioglycolic Thioglycolic Acid (Nucleophile) Thioglycolic->Intermediate Product 2-(Styrylsulfonyl)acetic acid (Target Sulfone) Intermediate->Product H2O2 / AcOH or m-CPBA

Figure 1: Step-wise synthesis of 2-(Styrylsulfonyl)acetic acid via sulfide oxidation.

Detailed Experimental Protocol

Phase A: Synthesis of 2-(Styrylthio)acetic acid

  • Reagents: (E)-

    
    -Bromostyrene (10 mmol), Thioglycolic acid (12 mmol), NaOH (25 mmol), Ethanol (50 mL).
    
  • Procedure:

    • Dissolve NaOH in Ethanol/Water (1:1).

    • Add Thioglycolic acid dropwise at 0°C.

    • Add (E)-

      
      -Bromostyrene slowly.
      
    • Reflux the mixture for 4–6 hours.

    • Cool, acidify with dilute HCl to pH 2.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Recrystallize from Hexane/Ether to obtain the sulfide intermediate.

Phase B: Oxidation to 2-(Styrylsulfonyl)acetic acid

  • Reagents: 2-(Styrylthio)acetic acid (5 mmol), 30%

    
     (15 mmol), Glacial Acetic Acid (10 mL).
    
  • Procedure:

    • Dissolve the sulfide in Glacial Acetic Acid.

    • Add

      
       dropwise at room temperature (Exothermic reaction).
      
    • Stir at 50°C for 2 hours to ensure complete oxidation of sulfoxide to sulfone.

    • Pour into ice water. The product precipitates as a white solid.[3]

    • Purification: Filter and wash with cold water. Recrystallize from Ethanol.

Biological & Pharmacological Profile

Mechanism of Action: Michael Addition

The core pharmacological utility of 2-(Styrylsulfonyl)acetic acid lies in its vinyl sulfone motif. This group acts as a "soft" electrophile, capable of undergoing a conjugate addition (Michael addition) with "soft" nucleophiles, primarily the thiolate group of Cysteine residues in proteins.

  • Target Specificity: Unlike highly reactive acrylamides, vinyl sulfones are often more selective, reacting only with activated cysteines in specific enzymatic pockets (e.g., Cysteine proteases).

  • MMP Inhibition: The carboxylic acid moiety coordinates with the catalytic Zinc ion (

    
    ) in the active site of Matrix Metalloproteinases (MMPs), while the styryl sulfone backbone fits into the hydrophobic S1' pocket, providing potency and selectivity.
    

MoA Compound 2-(Styrylsulfonyl)acetic acid (Electrophile) Complex Covalent Adduct (Irreversible Inhibition) Compound->Complex Michael Addition (Covalent Bond) Zinc Zn2+ Coordination (MMP Active Site) Compound->Zinc Chelation via Carboxylate Target Target Protein (Cysteine Thiolate) Target->Complex Nucleophilic Attack (S-C Bond Formation)

Figure 2: Dual mechanism of action: Covalent modification and Zinc chelation.

Therapeutic Applications
  • Anticancer Agents: Induction of oxidative stress by depleting cellular glutathione (GSH) or inhibiting specific kinases (e.g., Plk1).

  • Neuroprotection: Styryl sulfones have been shown to protect against oxidative stress-induced neuronal death.

  • Antibacterial: Inhibition of bacterial enzymes via cysteine modification.

Safety & Handling (SDS Highlights)

Hazard Class Statement Code
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
STOT-SE May cause respiratory irritationH335
Sensitization Potential skin sensitizer (Michael Acceptor)-

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Use within a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended). Protect from light to prevent isomerization of the double bond.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-(Styrylsulfonyl)acetic acid (CAS 102154-41-6).[1][2][4][5] Retrieved from

  • ChemicalBook. (2024). 2-(Styrylsulfonyl)acetic acid Chemical Properties and Synthesis. Retrieved from

  • Reddy, D. B., et al. (2010). Synthesis and antioxidant activity of (E)-styryl sulfones. European Journal of Medicinal Chemistry. (Contextual grounding for styryl sulfone activity).
  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent MMP inhibitors incorporating a sulfonyl group. Journal of Medicinal Chemistry. (Mechanistic reference for sulfonyl acetic acid MMP inhibition).
  • ChemSynthesis. (2025). Synthesis Database: 2-(Styrylsulfonyl)acetic acid. Retrieved from

Sources

Exploratory

Molecular weight and physical characteristics of 2-(Styrylsulfonyl)acetic acid

Topic: Molecular weight and physical characteristics of 2-(Styrylsulfonyl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1][2][3] Structural Chara...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and physical characteristics of 2-(Styrylsulfonyl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1][2][3]

Structural Characterization, Synthesis, and Reactivity Profile

Executive Summary

2-(Styrylsulfonyl)acetic acid (CAS 102154-41-6) is a specialized organosulfur compound serving as a critical intermediate in the synthesis of bioactive heterocycles and peptidomimetics.[1][2][3][4][5][6] Characterized by a vinyl sulfone moiety conjugated to an aromatic ring, it functions as a potent Michael acceptor, making it highly relevant in the design of cysteine protease inhibitors and covalent probes. This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and experimental handling.

Chemical Identity & Structural Analysis[2][3][4][7][8][9]

The compound consists of a styryl group (phenyl-vinyl-) linked via a sulfonyl bridge to an acetic acid moiety.[1][2][3][5] The geometry of the double bond is typically trans (E-isomer), which is thermodynamically favored and essential for its reactivity profile as an electrophile.

Table 1: Physicochemical Constants
PropertyValue
IUPAC Name 2-((E)-2-Phenylethenylsulfonyl)acetic acid
Common Synonyms Styrylsulfonylacetic acid; 2-(Styrylsulphonyl)acetic acid
CAS Registry Number 102154-41-6
Molecular Formula C₁₀H₁₀O₄S
Molecular Weight 226.25 g/mol
SMILES OC(=O)CS(=O)(=O)/C=C/c1ccccc1
InChI Key Explicitly derived from structure (e.g., Computed)
Structural Visualization

The following diagram illustrates the connectivity and the key electrophilic sites within the molecule.

ChemicalStructure cluster_legend Functional Reactivity Phenyl Phenyl Ring (Hydrophobic Anchor) Vinyl Vinyl Group (E-Isomer) Phenyl->Vinyl Conjugation Sulfonyl Sulfonyl Bridge (-SO2-) Vinyl->Sulfonyl Michael Acceptor Site Acetic Acetic Acid Tail (Hydrophilic/Acidic) Sulfonyl->Acetic Alpha-Carbon Desc The vinyl sulfone group acts as a soft electrophile for thiols.

Figure 1: Structural segmentation of 2-(Styrylsulfonyl)acetic acid highlighting functional domains.[2]

Physical Characteristics

State and Appearance[11]
  • Physical State: Crystalline solid.

  • Color: Typically white to off-white needles or powder.[1][2][3]

  • Melting Point: Experimental literature indicates a melting range of 100–104 °C . (Note: Some ester derivatives melt lower, around 51–54 °C; precise identification requires distinguishing the acid from its alkyl esters).

Solubility & Stability[1][2][3]
  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol.

    • Moderate: Ethyl Acetate, Dichloromethane (often requires warming).

    • Low/Insoluble: Water (acidic form), Hexanes, Diethyl Ether.

  • pKa: The carboxylic acid proton has a pKa of approximately 3.5–4.0. The alpha-protons (between sulfone and carbonyl) are also acidic (pKa ~11–13), allowing for dianion formation under strong basic conditions.

  • Stability: Stable under standard storage conditions (dry, dark, room temperature). The vinyl sulfone group is sensitive to prolonged exposure to nucleophiles or strong UV light (potential E to Z isomerization).

Synthesis & Experimental Protocols

The synthesis of 2-(Styrylsulfonyl)acetic acid generally proceeds via the alkylation of a sulfinate salt or the oxidation of a sulfide precursor.[1][2][3] The sulfinate method is preferred for its directness and higher yield.

Method A: Nucleophilic Substitution (Sulfinate Alkylation)

This protocol utilizes sodium styrenesulfinate, which is reacted with chloroacetic acid.

Reagents:

  • Sodium (E)-2-phenylethenesulfinate[1][2][3]

  • Chloroacetic acid[7][8]

  • Solvent: Ethanol/Water or DMF[2]

Protocol:

  • Dissolution: Dissolve sodium (E)-2-phenylethenesulfinate (10 mmol) in ethanol (20 mL).

  • Addition: Add a solution of chloroacetic acid (12 mmol) in water (5 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Cool the reaction mixture. The product often precipitates upon cooling or reducing the solvent volume.

  • Purification: Filter the solid and recrystallize from ethanol/water to yield white needles.

Method B: Knoevenagel Condensation (Alternative)

Condensation of sulfonyl acetic acid esters with benzaldehyde followed by hydrolysis.

SynthesisPathway Start1 Sodium Styrenesulfinate (Ph-CH=CH-SO2Na) Intermediate Reaction Matrix (Reflux in EtOH/H2O) Start1->Intermediate Start2 Chloroacetic Acid (Cl-CH2-COOH) Start2->Intermediate Product 2-(Styrylsulfonyl)acetic acid (Crystalline Solid) Intermediate->Product Nucleophilic Substitution (-NaCl)

Figure 2: Primary synthetic route via sulfinate alkylation.[1][2][3]

Reactivity & Biological Applications[1][3][7][13]

Mechanism of Action: Michael Addition

The core utility of 2-(Styrylsulfonyl)acetic acid lies in the vinyl sulfone motif.[1][2][3] This group acts as a "Michael acceptor," capable of forming covalent bonds with soft nucleophiles, particularly the thiol (-SH) groups of cysteine residues in proteins.

  • Cysteine Protease Inhibition: The compound mimics peptide substrates. Upon binding to the enzyme active site, the vinyl sulfone undergoes nucleophilic attack by the catalytic cysteine, irreversibly inhibiting the enzyme.

  • Peptidomimetics: The carboxylic acid tail allows for coupling to peptide chains, enabling the creation of targeted inhibitors (e.g., for cathepsins or caspases).

Heterocyclic Synthesis

The compound is also a precursor for 1,4-thiazepines and other sulfur-nitrogen heterocycles.[1][2][3] The active methylene group (between the sulfone and carboxyl) participates in condensation reactions, while the double bond allows for cycloadditions.

Reactivity Compound 2-(Styrylsulfonyl)acetic acid Adduct Thioether Adduct (Irreversible Inhibition) Compound->Adduct Michael Addition Thiol Protein Thiol (Cysteine-SH) Thiol->Adduct Nucleophilic Attack

Figure 3: Mechanism of cysteine targeting via Michael addition.[1][2][3]

References

  • Chemical Synthesis Database. (2025). Synthesis and physical properties of CAS 102154-41-6. Retrieved from [2]

  • Padmavathi, V., et al. (2008). A New Method for the Preparation of (E)-2-(Styrylsulfonyl)acetic Acid Esters. Synthesis. Retrieved from [2]

  • PubChem. (2025).[9] Compound Summary for 2-(Styrylsulfonyl)acetic acid derivatives. National Library of Medicine. Retrieved from [2]

  • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews. (Contextual grounding for vinyl sulfone reactivity).

Sources

Foundational

Computational Optimization of Electrophilic Warheads: Pharmacophore Modeling of 2-(Styrylsulfonyl)acetic Acid Analogs

Content Type: Technical Guide Domain: Computational Medicinal Chemistry / Oncology Drug Discovery Target: Glutathione S-transferase Pi (GSTP1) & Covalent Inhibitor Design[1] Executive Summary This technical guide details...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Domain: Computational Medicinal Chemistry / Oncology Drug Discovery Target: Glutathione S-transferase Pi (GSTP1) & Covalent Inhibitor Design[1]

Executive Summary

This technical guide details the protocol for developing ligand-based pharmacophore models for 2-(Styrylsulfonyl)acetic acid derivatives. These small molecules are privileged scaffolds in oncology, primarily acting as inhibitors of Glutathione S-transferase Pi (GSTP1) , an enzyme implicated in multidrug resistance (MDR) in tumors.[1]

Unlike standard reversible inhibitors, these analogs often function as Michael acceptors , forming covalent bonds with nucleophilic residues (e.g., Cys47 or Tyr108) in the target protein.[1] Therefore, this guide emphasizes a "Pre-Reaction State" modeling approach , focusing on the steric and electrostatic recognition events that align the ligand prior to the covalent warhead engagement.[1]

Part 1: The Chemical Scaffold & Biological Context[2][3]

The Pharmacophore Query: 2-(Styrylsulfonyl)acetic Acid

The scaffold consists of three distinct functional domains that must be represented in the computational model:

  • The Hydrophobic Tail (Styryl Group): A phenyl ring connected to a vinyl group. This region drives hydrophobic interactions within the GSTP1 H-site (hydrophobic substrate binding site).[1]

  • The Electrophilic Linker (Vinyl Sulfone): The

    
    -unsaturated sulfone acts as the "warhead." The 
    
    
    
    -carbon is highly electrophilic and susceptible to nucleophilic attack.
  • The Hydrophilic Anchor (Acetic Acid): The carboxylate moiety mimics the glycine residue of Glutathione (GSH), providing essential electrostatic anchoring in the G-site.

Mechanism of Action: The Michael Addition

To model this effectively, one must understand that the pharmacophore represents the non-covalent Michaelis complex .

  • Reaction: The thiolate of GSTP1 (or complexed GSH) attacks the

    
    -carbon of the vinyl sulfone.
    
  • Modeling Implication: The pharmacophore must enforce a geometry that places the

    
    -carbon within reacting distance (approx. 3.0–3.5 Å) of the target nucleophile, without steric clash.[1]
    

Part 2: Dataset Curation & Preparation[1]

Training Set Construction

A robust model requires a diverse set of analogs with known IC


 values.[1]
  • Source: Extract data from assays measuring GSTP1 inhibition or cytotoxicity in MDR cell lines (e.g., MCF-7/Adr).

  • Activity Thresholds:

    • Active: IC

      
       < 1.0 
      
      
      
      M[1][2]
    • Inactive: IC

      
       > 50 
      
      
      
      M (Essential for defining excluded volumes).[1]
Ligand Preparation Protocol

Standard force fields often mishandle the geometry of hypervalent sulfur. Use the following protocol to ensure structural fidelity.

Protocol 1: Ligand Preparation

  • Ionization: Set pH to 7.4. The acetic acid tail (

    
    ) must be deprotonated (carboxylate anion, 
    
    
    
    ).[1]
  • Tautomers: Generate tautomers; however, the sulfone is stable. Focus on the enol/keto forms of any substituents on the styryl ring.

  • Energy Minimization: Use the OPLS3e or MMFF94s force field.

    • Constraint: Maintain the trans geometry of the styryl double bond (

      
       Hz). The cis isomer is generally less active and sterically hindered.
      

Part 3: Pharmacophore Hypothesis Generation

This section defines the 3D spatial arrangement of chemical features. We utilize a Common Feature Pharmacophore Generation algorithm (e.g., HypoGen or GALAHAD).[1]

Feature Mapping

Based on the SAR of styrylsulfonyls, map the following features:

Feature TypeChemical MoietyFunctionTolerance Radius (Å)
HBA (Hydrogen Bond Acceptor) Sulfonyl Oxygens (

)
Interacts with H-bond donors in the active site cleft.[1]1.6
NI (Negative Ionizable) Carboxylate (

)
Electrostatic anchor mimicking GSH glycine.[1]1.8
Hyd (Hydrophobic) Styryl Phenyl Ring

-stacking or hydrophobic enclosure in the H-site.
2.0
Ring Arom (Ring Aromatic) Styryl Phenyl RingVector constraint for

-

interactions.[1]
1.4
The "Warhead" Constraint

Since standard pharmacophore tools do not have a "covalent reactive center" feature, we use a Custom Feature or a Spatial Constraint .

  • Technique: Place a sphere of 1.0 Å radius at the

    
    -carbon position relative to the Sulfonyl group. This ensures that any screened hit has an accessible carbon atom at this specific coordinate.
    
Diagram: Pharmacophore Generation Workflow

The following diagram illustrates the logical flow from chemical structure to validated model.

PharmacophoreWorkflow cluster_Features Feature Mapping Start 2-(Styrylsulfonyl)acetic Acid Scaffold Prep Ligand Prep (pH 7.4, trans-isomer) Start->Prep Conf Conformational Analysis (Monte Carlo / Systematic) Prep->Conf Align 3D Alignment & Superposition Conf->Align Feat1 HBA: Sulfonyl Model Generate Hypotheses (HypoGen/GALAHAD) Feat1->Model Feat2 Neg. Ion: Carboxyl Feat2->Model Feat3 Hydrophobic: Styryl Feat3->Model Align->Feat1 Align->Feat2 Align->Feat3 Valid Validation (Decoys & ROC) Model->Valid

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model for styrylsulfonyl analogs.

Part 4: Model Validation (Self-Validating Systems)[1]

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Decoy Set Generation

Do not rely solely on internal cross-validation (Leave-One-Out).[1] You must generate an external decoy set.

  • Method: Use the DUD-E (Directory of Useful Decoys) methodology.

  • Protocol: For every active styrylsulfonyl ligand, generate 50 decoys that match physical properties (Molecular Weight, LogP, Rotatable Bonds) but differ in topology (Tanimoto coefficient < 0.6).

Statistical Metrics

Evaluate the top hypotheses using the following metrics. A valid model must meet these criteria:

MetricDefinitionTarget Value
RMSD Root Mean Square Deviation of the regression.< 1.0
Correlation (r) Correlation between predicted and experimental activity.[1][3]> 0.9
EF (Enrichment Factor) Ability to pick actives from the decoy set at top 1%.> 10.0
ROC-AUC Area Under the Receiver Operating Characteristic Curve.> 0.75

Part 5: Virtual Screening & Lead Optimization

Once validated, the model serves as a query for large databases (e.g., ZINC, PubChem) to find novel scaffolds that mimic the 2-(styrylsulfonyl)acetic acid geometry but perhaps offer better metabolic stability.[1]

Screening Hierarchy
  • Pharmacophore Fit: Rigid search matching the 3D features.

  • Vector Constraints: Filter hits that do not align with the Michael acceptor vector (the angle of attack for the nucleophile).

  • Molecular Docking (Covalent): Dock the survivors into the GSTP1 crystal structure (e.g., PDB ID: 5J41 or similar) using a covalent docking algorithm (e.g., CovDock) to verify the bond formation capability.[1]

Mechanistic Pathway Diagram

The following diagram visualizes the biological interaction the model attempts to capture.

Mechanism Ligand Styrylsulfonyl Analog Complex Non-Covalent Michaelis Complex Ligand->Complex Recognition (Hydrophobic/Electrostatic) GSTP1 GSTP1 Enzyme (Tyr108/Cys47) GSTP1->Complex TS Transition State (Modeled by Pharmacophore) Complex->TS Nucleophilic Attack Product Covalent Adduct (Irreversible Inhibition) TS->Product Michael Addition

Figure 2: The reaction pathway.[1] The pharmacophore targets the "Transition State" geometry to maximize reaction probability.

References

  • A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1) in Human Cells. Source: PubMed / NIH URL:[1][Link]

  • Glutathione S-transferase π: a potential role in antitumor therapy. Source: PubMed Central (PMC) URL:[1][Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Source: Journal of Receptor, Ligand and Channel Research URL:[Link]

  • Biological activities of 2-styrylchromones (Structural Analogs). Source: PubMed URL:[1][Link]

  • DUD-E: A Directory of Useful Decoys for Benchmarking Virtual Screening. Source: Journal of Medicinal Chemistry (ACS) URL:[1][Link][1]

Sources

Exploratory

Safety data sheet (SDS) and toxicity profile of 2-(Styrylsulfonyl)acetic acid

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 2-(Styrylsulfonyl)acetic acid Executive Summary This guide provides a comprehensive analysis of the safety and toxicological profile of 2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 2-(Styrylsulfonyl)acetic acid

Executive Summary

This guide provides a comprehensive analysis of the safety and toxicological profile of 2-(Styrylsulfonyl)acetic acid. As no dedicated, experimentally-derived Safety Data Sheet (SDS) or complete toxicity profile for this specific molecule is publicly available, this document adopts a predictive, analogue-based approach. By deconstructing the molecule into its constituent functional moieties—the styryl group, the sulfonyl group, and the acetic acid group—we can forecast its physicochemical properties, hazards, and toxicological behavior. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or evaluating this compound, offering insights into its likely hazards, metabolic fate, and necessary safety precautions, thereby enabling a proactive and informed approach to risk management.

Introduction and Rationale for a Predictive Profile

2-(Styrylsulfonyl)acetic acid is a compound of interest in synthetic chemistry and potentially in early-stage drug discovery. Its structure combines the features of an aromatic alkene (styrene), a sulfone, and a carboxylic acid, suggesting a complex and potentially hazardous toxicological profile. The absence of a registered CAS number and corresponding official safety data necessitates a thorough, science-led evaluation to ensure the safety of laboratory personnel and to inform early-stage drug development decisions.

This document serves as a proactive hazard assessment, grounding its predictions in the well-documented toxicities of structurally related compounds. This approach aligns with the principles of identifying "structural alerts"—molecular fragments known to be associated with toxicity—early in the research and development process.[1]

Molecular Deconstruction and Hazard Forecasting

The structure of 2-(Styrylsulfonyl)acetic acid is the primary determinant of its reactivity and toxicity. We will analyze each key component to build a composite hazard profile.

Predicted Physicochemical Properties and Reactivity

Based on its structure, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicRationale and Scientific Insight
Physical State White to off-white solid.The presence of polar functional groups (sulfonyl, carboxylic acid) and a rigid aromatic structure typically leads to a solid state at room temperature. Similar compounds like 2-(Methylsulfonyl)acetic acid are solids.[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).The carboxylic acid moiety imparts some water solubility, which will be pH-dependent (increasing in basic solutions). The styryl and phenyl groups contribute to hydrophobicity, favoring solubility in organic solvents.
Acidity Weakly acidic.The carboxylic acid group is the primary source of acidity, with an expected pKa similar to other acetic acid derivatives (around 2.4-4.76).[3][4][5][6]
Stability Stable under standard conditions. Avoid strong bases, strong oxidizing agents, and high heat.The acetic acid moiety can react with bases.[7][8] The styryl group's double bond could be susceptible to oxidation.
Predicted GHS Hazard Classification

A predicted Globally Harmonized System (GHS) classification is essential for creating appropriate warning labels and handling procedures.

Hazard ClassPredicted CategoryJustification Based on Analogues
Skin Corrosion/Irritation Category 1A - 1C The acetic acid moiety is strongly corrosive to skin and other tissues.[9][10] This is the most immediate and certain hazard.
Serious Eye Damage Category 1 Acetic acid and its derivatives cause severe, often irreversible, eye damage.[7][11]
Carcinogenicity Category 2 (Suspected) The styryl group is a structural alert. Styrene itself is metabolized to styrene-7,8-oxide, a known carcinogen. It is plausible that 2-(Styrylsulfonyl)acetic acid could undergo similar metabolic activation.
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) While the overall toxicity is unknown, many simple organic acids and sulfones fall into this category.[12]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation) Volatile or aerosolized acidic compounds are typically respiratory irritants.[12]

Predictive Toxicological Profile

This section delves into the likely biological fate and effects of the compound, forming the core of our toxicological assessment.

Predicted Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile is critical for predicting systemic toxicity. The metabolism of this compound is of particular concern due to the potential for bioactivation.

  • Absorption: The compound can likely be absorbed through all major routes:

    • Dermal: The corrosive nature of the molecule suggests it will damage the skin barrier, potentially leading to systemic absorption.

    • Oral: Ingestion would lead to rapid absorption through the gastrointestinal tract.

    • Inhalation: If aerosolized, it could be absorbed through the lungs.

  • Distribution: As a relatively small and moderately lipophilic molecule, it is expected to distribute widely throughout the body.

  • Metabolism: The metabolic pathway is predicted to be complex, involving two primary sites of action: the styryl double bond and the carboxylic acid. The sulfonyl group is generally stable. The most critical predicted pathway involves the cytochrome P450-mediated epoxidation of the styryl group, analogous to the metabolism of styrene.

Predicted Metabolic Pathway Predicted Metabolic Pathway of 2-(Styrylsulfonyl)acetic acid Parent 2-(Styrylsulfonyl)acetic acid PhaseI Phase I Metabolism (Cytochrome P450) Parent->PhaseI Oxidation Conjugation Phase II Metabolism (e.g., Glucuronidation) Parent->Conjugation On Acetic Acid Moiety Epoxide Styryl Epoxide Metabolite (Reactive Intermediate) PhaseI->Epoxide Bioactivation Diol Diol Metabolite (Detoxified) Epoxide->Diol Epoxide Hydrolase (Detoxification) Diol->Conjugation Excretion Renal Excretion Conjugation->Excretion

Caption: Predicted metabolic pathway highlighting the bioactivation of the styryl group to a reactive epoxide intermediate.

Acute and Localized Toxicity

The most immediate danger posed by 2-(Styrylsulfonyl)acetic acid is its corrosivity. Direct contact with skin, eyes, or mucous membranes is likely to cause severe chemical burns.[9][10] Inhalation of dust or aerosols would cause severe irritation and potential damage to the respiratory tract.[10]

Genotoxicity and Carcinogenicity Assessment

The primary structural alert for genotoxicity is the styryl moiety. The metabolic formation of an epoxide intermediate is a well-established mechanism for carcinogenicity.[1] This reactive electrophile can form covalent adducts with DNA, leading to mutations and potentially initiating cancer. Therefore, 2-(Styrylsulfonyl)acetic acid must be handled as a suspected carcinogen until proven otherwise through rigorous testing.

Risk Management and Safe Handling Protocols for Researchers

Given the predicted severe hazards, a conservative and multi-layered approach to safety is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

All work with this compound must be performed within a certified chemical fume hood to prevent inhalation exposure. A risk-assessed and documented standard operating procedure (SOP) is required before any work commences.

Required PPE:

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate). A double-gloving strategy is recommended.

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Skin and Body Protection: A flame-retardant laboratory coat, supplemented with a chemical-resistant apron and full-body suit for larger quantities.

  • Respiratory Protection: Not required if work is conducted within a properly functioning fume hood. For spill cleanup or emergencies, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.

Safe Handling Workflow Workflow for Safe Handling of 2-(Styrylsulfonyl)acetic acid cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase Prep1 Conduct Risk Assessment and Author SOP Prep2 Verify Fume Hood Certification Prep1->Prep2 Prep3 Don Full PPE (Gloves, Goggles, Face Shield, Coat) Prep2->Prep3 Hand1 Weigh Compound Prep3->Hand1 Hand2 Perform Reaction/Dissolution Hand1->Hand2 Hand3 Seal Container Hand2->Hand3 Clean1 Decontaminate Glassware and Surfaces Hand3->Clean1 Clean2 Segregate Waste as 'Corrosive & Potentially Carcinogenic' Clean1->Clean2 Clean3 Doff PPE in Correct Order Clean2->Clean3

Caption: A mandatory workflow emphasizing engineering controls, PPE, and proper disposal for all laboratory work.

First Aid and Emergency Procedures
  • Skin Contact: Immediately flush with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a small amount of water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear full protective equipment, including respiratory protection. Neutralize the spill with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material. Collect in a sealed container for hazardous waste disposal.

Implications for Drug Development Professionals

The predicted toxicity profile of 2-(Styrylsulfonyl)acetic acid presents significant challenges for its development as a pharmaceutical agent.

Structural Alerts and the Need for De-Risking

The styryl group is a significant structural alert for genotoxicity and carcinogenicity. Any drug development program for this or a related compound would need to address this liability head-on. Strategies to mitigate this risk could include:

  • Metabolic Blocking: Modifying the structure to prevent P450-mediated epoxidation.

  • Bioisosteric Replacement: Replacing the entire styryl moiety with a less reactive group that preserves the desired pharmacological activity.

Recommended Toxicological Screening Cascade

To experimentally validate and de-risk this compound, a tiered approach to toxicological testing is recommended.

Toxicology Screening Cascade Recommended Toxicology Screening Cascade Tier1 Tier 1: In Vitro Screening Ames Bacterial Reverse Mutation Assay (Ames Test) - Assesses mutagenicity Tier1->Ames Micronucleus In Vitro Micronucleus Test - Assesses clastogenicity Tier1->Micronucleus Decision1 Proceed if In Vitro Genotoxicity is Negative Ames->Decision1 Micronucleus->Decision1 Tier2 Tier 2: In Vivo Confirmation AcuteTox Acute Toxicity Study (e.g., Rodent) - Determines LD50, identifies target organs Tier2->AcuteTox DoseRange Dose Range-Finding Study - Informs doses for repeat-dose studies Tier2->DoseRange Decision1->Tier2 Go Stop1 STOP or Redesign (Positive Genotoxicity) Decision1->Stop1 No Go

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-(Styrylsulfonyl)acetic acid from Thioglycolic Acid

Executive Summary 2-(Styrylsulfonyl)acetic acid is a critical pharmacophore in drug discovery, particularly known for its neuroprotective properties and utility as a Michael acceptor in the synthesis of complex heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Styrylsulfonyl)acetic acid is a critical pharmacophore in drug discovery, particularly known for its neuroprotective properties and utility as a Michael acceptor in the synthesis of complex heterocycles. While Knoevenagel condensations of benzaldehyde with sulfonyldiacetic acid are common, this protocol details a linear synthesis starting from thioglycolic acid .

This guide outlines a robust, two-step workflow:

  • Nucleophilic Thiol-Yne Addition: Reaction of thioglycolic acid with phenylacetylene to form the sulfide intermediate.

  • Chemoselective Oxidation: Conversion of the sulfide to the sulfone using hydrogen peroxide in glacial acetic acid.[1]

This method avoids the use of pre-functionalized sulfinates and utilizes cost-effective, readily available starting materials.[2]

Reaction Logic & Pathway[2]

The synthesis relies on the high nucleophilicity of the thioglycolate dianion and the subsequent oxidative stability of the carbon backbone.

Synthetic Pathway Diagram

ReactionScheme Start Thioglycolic Acid (HS-CH2-COOH) Inter Intermediate: 2-(Styrylthio)acetic acid Start->Inter Step 1: NaOH, MeOH Reflux, 24h (Nucleophilic Addition) Reagent1 Phenylacetylene (Ph-C≡CH) Reagent1->Inter Product Target: 2-(Styrylsulfonyl)acetic acid Inter->Product Step 2: Oxidation Reflux Oxidant H2O2 / AcOH Oxidant->Product

Caption: Two-step synthetic pathway from thioglycolic acid to the styryl sulfone target.

Experimental Protocols

Step 1: Synthesis of 2-(Styrylthio)acetic acid

Principle: Base-catalyzed anti-Markovnikov addition of a thiol to a terminal alkyne.

Materials & Reagents
ComponentRoleEquiv.Notes
Thioglycolic Acid Substrate1.098%+ purity recommended
Phenylacetylene Reagent1.0Distill if yellow/polymerized
Sodium Hydroxide Base2.0Forms the dianion
Methanol Solvent-Anhydrous preferred
Procedure
  • Preparation of Thiolate: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thioglycolic Acid (46 g, 0.5 mol) in Methanol (250 mL) .

  • Basification: Slowly add Sodium Hydroxide (40 g, 1.0 mol) pellets or solution. Caution: Exothermic reaction. Stir until fully dissolved to form the disodium salt.

  • Addition: Add Phenylacetylene (51.07 g, 0.5 mol) dropwise to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 24 hours .

  • Quenching: Cool the reaction mixture to room temperature and pour onto Crushed Ice (500 g) .

  • Isolation:

    • Acidify the aqueous mixture with Dilute HCl (pH ~2) to precipitate the free acid.

    • A solid or syrupy material will separate.

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

    • Dry the organic layer over anhydrous

      
       and evaporate the solvent.[1]
      
  • Purification: Recrystallize the crude solid from 2-Propanol or Ethanol/Water to obtain pure 2-(Styrylthio)acetic acid.

Checkpoint: The product should be a white to off-white solid. Confirm structure via NMR (presence of vinylic protons).

Step 2: Oxidation to 2-(Styrylsulfonyl)acetic acid

Principle: Exhaustive oxidation of the sulfide to the sulfone via the sulfoxide intermediate, avoiding cleavage of the double bond.

Materials & Reagents
ComponentRoleEquiv.Notes
2-(Styrylthio)acetic acid Substrate1.0From Step 1
Hydrogen Peroxide (30%) Oxidant>2.5Excess required
Glacial Acetic Acid Solvent-Acts as catalyst/solvent
Procedure
  • Dissolution: Dissolve 2-(Styrylthio)acetic acid (10 mmol) in Glacial Acetic Acid (15 mL) in a reaction vessel.

  • Oxidation: Add 30% Hydrogen Peroxide (excess, approx. 5-10 mL) dropwise at room temperature.

    • Note: The reaction is exothermic. Maintain temperature < 60°C during addition.

  • Reaction: After addition is complete, heat the mixture to mild reflux or 80°C for 2-3 hours .

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Pour the mixture into Ice Water or allow to stand in a refrigerator. The product often crystallizes directly from the acetic acid solution upon cooling.

    • If no precipitate forms, dilute with water and extract with Ethyl Acetate .

  • Purification: Filter the solid precipitate. Wash with cold water to remove residual acid. Recrystallize from Ethanol or 2-Propanol .[3]

Analytical Characterization

The following data parameters validate the successful synthesis.

AnalysisExpected SignalStructural Assignment
IR Spectroscopy 1100-1150 cm⁻¹, 1300-1350 cm⁻¹Strong symmetric and asymmetric

stretches.
IR Spectroscopy 1680-1720 cm⁻¹C=O stretch (Carboxylic acid).
1H NMR

7.2 - 7.6 ppm (Multiplet)
Aromatic protons (Phenyl group).
1H NMR

6.8 - 7.8 ppm (Doublets, J ~15 Hz)
Vinylic protons (-CH=CH-). Large coupling constant indicates E-isomer.
1H NMR

4.0 - 4.2 ppm (Singlet)
Methylene protons adjacent to sulfone (

).

Process Control & Troubleshooting

Critical Control Points (CCP)

Workflow Start Start Synthesis Step1 Step 1: Thiol-Yne Reaction Start->Step1 Check1 QC: Is product solid? Step1->Check1 Recryst Recrystallize (2-Propanol) Check1->Recryst No (Syrup) Step2 Step 2: H2O2 Oxidation Check1->Step2 Yes Recryst->Step2 Check2 QC: IR SO2 peaks present? Step2->Check2 Check2->Step2 No (Incomplete Ox) Finish Final Product Check2->Finish Yes

Caption: Decision tree for reaction monitoring and purification.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of phenylacetylene.Distill phenylacetylene before use. Ensure inert atmosphere (

).
Oily Product (Step 1) Impurities or mixed isomers.Triturate with cold hexanes or recrystallize from 2-propanol.
Incomplete Oxidation Old

or low temperature.
Use fresh 30%

. Ensure reaction temp reaches 80°C. Check for Sulfoxide peak in IR (approx 1050 cm⁻¹).
Product Decomposition Over-heating during oxidation.Do not exceed 90°C. The vinyl sulfone moiety can polymerize or degrade under harsh acidic heat.

References

  • Reddy, M. V. R., et al. (2000). Styryl sulfone anticancer agents. World Intellectual Property Organization, Patent WO2000059494A1.

  • Bahrami, K., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC (PubMed Central).

  • Organic Chemistry Portal. Sulfone Synthesis by Oxidation. (General reference for sulfide-to-sulfone oxidation methodologies).

  • Laskar, R. A., et al. (2016). Green and facile synthesis of sulfones. (Context on H2O2/Acetic Acid oxidation systems).

Sources

Application

Step-by-step protocol for preparing 2-(Styrylsulfonyl)acetic acid

Application Note: Protocol for the Preparation of 2-(Styrylsulfonyl)acetic acid Executive Summary This application note details the laboratory-scale preparation of 2-(Styrylsulfonyl)acetic acid (CAS: N/A for specific iso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Preparation of 2-(Styrylsulfonyl)acetic acid

Executive Summary

This application note details the laboratory-scale preparation of 2-(Styrylsulfonyl)acetic acid (CAS: N/A for specific isomer, generic vinyl sulfones often cited). This compound represents a critical "warhead" class in medicinal chemistry, serving as a Michael acceptor for cysteine-targeting covalent inhibitors or as a synthetic intermediate for peptidomimetics.

The protocol utilizes a two-step sequence:

  • Regioselective Radical Addition: Anti-Markovnikov addition of thioglycolic acid to phenylacetylene.

  • Chemoselective Oxidation: Transformation of the thioether to the sulfone using hydrogen peroxide in acetic acid.

Key Advantages:

  • Atom Economy: Utilizes readily available commodity starting materials.[1][2]

  • Stereocontrol: Thermodynamic control favors the stable (E)-isomer (trans-styryl).

  • Scalability: Avoids expensive transition metal catalysts (e.g., Pd, Ru) typical of cross-coupling routes.

Reaction Mechanism & Logic

The synthesis relies on the varying reactivity of sulfur across oxidation states.

Step 1: Radical Thiol-Yne Addition

The reaction between phenylacetylene and thioglycolic acid is initiated by AIBN (Azobisisobutyronitrile). The thiyl radical (


) attacks the terminal carbon of the alkyne (anti-Markovnikov addition) to form a vinyl radical. This intermediate abstracts a hydrogen atom from another thiol molecule, propagating the chain.[3] While kinetic control may yield a mixture of E and Z isomers, the reversibility of the thiyl addition and thermal equilibration strongly favors the thermodynamically stable (E)-isomer.
Step 2: Electrophilic Oxidation

The sulfide is oxidized to the sulfone using


 in glacial acetic acid. The acetic acid acts as both solvent and catalyst, forming the active oxidant peracetic acid (

) in situ. This electrophilic oxygen species sequentially oxidizes the sulfide to the sulfoxide and then to the sulfone.

ReactionPathway Start Phenylacetylene (Ph-C≡CH) Inter Intermediate: (E)-2-(Styrylthio)acetic acid Start->Inter Step 1: AIBN, Toluene Reflux (Radical Addition) Reagent1 Thioglycolic Acid (HS-CH2-COOH) Reagent1->Inter Product Product: 2-(Styrylsulfonyl)acetic acid Inter->Product Step 2: H2O2, AcOH Oxidation

Figure 1: Synthetic pathway from phenylacetylene to the target sulfone.

Experimental Protocol

Materials & Reagents
ReagentCAS No.MW ( g/mol )Equiv.[4]Role
Phenylacetylene 536-74-3102.131.0Substrate
Thioglycolic Acid 68-11-192.121.2Thiol Source
AIBN 78-67-1164.210.05Radical Initiator
Hydrogen Peroxide (30%) 7722-84-134.014.0Oxidant
Glacial Acetic Acid 64-19-760.05SolventSolvent/Catalyst
Toluene 108-88-392.14SolventSolvent (Step 1)
Step 1: Synthesis of (E)-2-(Styrylthio)acetic acid
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.

  • Charging: Under a nitrogen atmosphere, charge the flask with Phenylacetylene (5.1 g, 50 mmol) and Toluene (50 mL).

  • Addition: Add Thioglycolic acid (5.5 g, 60 mmol) via syringe.

  • Initiation: Add AIBN (410 mg, 2.5 mmol) in one portion.

    • Note: Ensure AIBN is fresh; recrystallize from methanol if yellowed.

  • Reaction: Heat the mixture to reflux (

    
    ) in an oil bath. Stir vigorously for 4–6 hours.
    
    • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The alkyne spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      acid spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the toluene under reduced pressure (rotary evaporator).

    • Dissolve the residue in 10% NaOH (50 mL). The product dissolves as the carboxylate salt; unreacted organic impurities remain undissolved.

    • Wash the aqueous layer with Diethyl Ether (

      
      ) to remove non-acidic byproducts (e.g., disulfides, polymers).
      
    • Acidify the aqueous layer carefully with Conc. HCl to pH ~1 while stirring in an ice bath. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 70–85%.

    • Characterization Check:

      
       should show vinyl protons as a pair of doublets with 
      
      
      
      (indicating trans geometry).
Step 2: Oxidation to 2-(Styrylsulfonyl)acetic acid
  • Setup: Place the crude sulfide (approx. 8.0 g) from Step 1 into a 250 mL round-bottom flask.

  • Solvent: Add Glacial Acetic Acid (40 mL). The solid may not dissolve completely initially.

  • Oxidation: Cool the flask to

    
     (ice bath). Add 30% Hydrogen Peroxide  (15 mL, excess) dropwise over 20 minutes.
    
    • Caution: The reaction is exothermic. Maintain temperature

      
       during addition.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours (overnight).

    • Optional: If the reaction is sluggish (monitored by TLC), heat gently to

      
       for 2 hours.
      
  • Quenching & Workup:

    • Pour the reaction mixture into Ice Water (100 mL).

    • Stir for 30 minutes. The sulfone product usually precipitates as a crystalline solid.

    • Safety: Test the supernatant with starch-iodide paper to ensure no excess peroxide remains. If positive, add solid Sodium Bisulfite until negative.

  • Purification:

    • Filter the crude sulfone.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or pure Hot Water .

    • Dry in a vacuum oven at

      
       for 6 hours.
      

Analytical Data Specifications

For the final product 2-(Styrylsulfonyl)acetic acid :

  • Appearance: White crystalline solid.

  • Melting Point:

    
     (Lit. range varies slightly by purity).
    
  • 
     (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.0 (br s, 1H, COOH)
      
    • 
       7.7–7.4 (m, 5H, Ar-H)
      
    • 
       7.55 (d, 
      
      
      
      , 1H,
      
      
      )
    • 
       7.30 (d, 
      
      
      
      , 1H,
      
      
      )
    • 
       4.45 (s, 2H, 
      
      
      
      )
  • IR (KBr): 1715 cm

    
     (C=O), 1310, 1140 cm
    
    
    
    (
    
    
    stretch), 1620 cm
    
    
    (C=C).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Poor radical initiation or oxygen inhibition.Degas toluene thoroughly with

before adding AIBN. Use fresh AIBN.
Mixture of Isomers Kinetic control dominant.Extend reflux time in Step 1 to allow thermodynamic equilibration to the E-isomer.
Oil instead of Solid (Step 2) Residual acetic acid or water.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Safety Warning Peroxide accumulation.Never distill the reaction mixture of Step 2 to dryness without verifying peroxide destruction.

References

  • Oswald, A. A., et al. (1963).[5] "Organic Sulfur Compounds. XIII. Free-Radical Addition of Thiols to Phenylacetylene." Journal of Organic Chemistry, 28(10), 2351–2354. Link

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselectivity in the oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290. Link

  • Bahrami, K., et al. (2010).[2] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, 75(18), 6208–6213. Link

  • Field, L. (1972). "Dilute Hydrogen Peroxide in Acetic Acid for Sulfide Oxidation." Organic Syntheses, Coll. Vol. 5, p.918. Link

Sources

Method

Preparation of 2-(Styrylsulfonyl)acetic Acid Stock Solutions for Cell Culture: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the preparation and use of stock solutions of 2-(styrylsulfonyl)acetic acid and related styryl sulfonyl derivatives for cell culture applications. Styryl sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation and use of stock solutions of 2-(styrylsulfonyl)acetic acid and related styryl sulfonyl derivatives for cell culture applications. Styryl sulfonyl compounds are a class of molecules with demonstrated therapeutic potential, including anticancer and anti-inflammatory properties.[1][2][3][4] However, their characteristically low aqueous solubility presents a significant challenge for in vitro studies. This application note details a robust and reproducible protocol for the preparation of high-concentration stock solutions in dimethyl sulfoxide (DMSO) and their subsequent dilution to working concentrations for cell-based assays. The principles and techniques described herein are broadly applicable to other poorly water-soluble, weakly acidic compounds in drug discovery and development.

Introduction: The Challenge and Importance of Proper Stock Solution Preparation

The styryl sulfonyl scaffold is a recurring motif in compounds investigated for their potent biological activities.[1][2] These molecules have been shown to modulate various cellular processes, including cell cycle progression and apoptosis, making them attractive candidates for further investigation.[1][2] A critical and often overlooked step in the preclinical evaluation of such compounds is the preparation of a stable, concentrated stock solution that can be accurately and reproducibly diluted into aqueous cell culture media.

Many styryl sulfonyl derivatives are hydrophobic and exhibit poor solubility in water.[5] This necessitates the use of an organic solvent to create a concentrated stock, from which working solutions are prepared. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its broad solubilizing power and miscibility with water and cell culture media.[6] However, DMSO can exert biological effects and cytotoxicity at higher concentrations, typically above 0.5% (v/v) in the final culture medium.[6][7][8] Therefore, a carefully designed protocol is essential to maximize compound solubility in the stock solution while minimizing the final solvent concentration in the cell culture to ensure that the observed biological effects are attributable to the compound and not the solvent.[8]

This guide provides a detailed methodology for the preparation of 2-(styrylsulfonyl)acetic acid stock solutions, emphasizing the scientific rationale behind each step to ensure experimental success and data reproducibility.

Physicochemical Properties and Solubility of a Representative Styryl Sulfonyl Acetic Acid

For the purpose of this protocol, we will consider a representative molecule, "Compound S," with the following plausible physicochemical properties. Researchers should determine the specific properties of their particular styryl sulfonyl derivative.

PropertyValueReference/Note
Molecular Formula C₁₀H₁₀O₄S(Example)
Molecular Weight 226.25 g/mol (Example)
Appearance White to off-white solid[1]
Solubility in DMSO ≥ 50 mg/mLAssumed based on common practice for this class of compounds.[1]
Solubility in Water InsolubleA common characteristic of styryl sulfonyl derivatives.
Solubility in Ethanol Sparingly soluble

Mechanism of Action: A Plausible Target Pathway

Styryl sulfone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1][2] One plausible mechanism of action is the modulation of key signaling pathways involved in cell survival and proliferation, such as the p38 MAP kinase pathway.[9] The diagram below illustrates a hypothetical signaling cascade that could be investigated using a styryl sulfonyl compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus External_Stimulus External Stimulus (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase External_Stimulus->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) p38_MAPK->Downstream_Effectors Gene_Expression Altered Gene Expression Downstream_Effectors->Gene_Expression Compound_S 2-(Styrylsulfonyl)acetic acid (Compound S) Compound_S->p38_MAPK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway modulated by a styryl sulfonyl compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of a 10 mM stock solution of "Compound S" in DMSO and its subsequent dilution for use in cell culture.

Materials and Reagents
  • "Compound S" (or your styryl sulfonyl derivative of interest)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich, D2650)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, disposable syringe filters (0.22 µm pore size, PVDF or other DMSO-compatible membrane)

  • Sterile syringes (1 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Pipettes and sterile, filtered pipette tips

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile, conical tubes (15 mL or 50 mL) for dilutions

Workflow for Stock Solution Preparation

G start Start calculate 1. Calculate Mass (e.g., for 1 mL of 10 mM stock) start->calculate weigh 2. Weigh Compound (e.g., 2.26 mg) calculate->weigh dissolve 3. Dissolve in DMSO (e.g., 1 mL) weigh->dissolve vortex 4. Vortex and Sonicate (until fully dissolved) dissolve->vortex filter 5. Sterile Filter (0.22 µm syringe filter) vortex->filter aliquot 6. Aliquot into sterile tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Sources

Application

Application Note: Precision Synthesis of Hybrid Molecules Containing (E)-2-(Styrylsulfonyl)acetic Acid Moieties

Executive Summary & Scientific Rationale The 2-(styrylsulfonyl)acetic acid scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by the presence of a vinyl sulfone moiety. This structural m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-(styrylsulfonyl)acetic acid scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by the presence of a vinyl sulfone moiety. This structural motif acts as a potent Michael acceptor , capable of covalently modifying cysteine residues in target proteins (e.g., tubulin, sortase A).

While traditional routes often rely on the oxidation of styryl sulfides, these methods frequently suffer from poor stereocontrol and harsh conditions incompatible with sensitive functional groups.

This Application Note details a modular, convergent synthesis based on the Horner-Wadsworth-Emmons (HWE) olefination . This protocol offers three distinct advantages for library generation:

  • Stereoselectivity: Exclusively yields the biologically active (E)-isomer.

  • Diversity: Allows late-stage introduction of the aromatic moiety via commercially available aldehydes.

  • Scalability: Utilizes stable phosphonate-sulfone reagents.

Retrosynthetic Analysis & Workflow

The strategy disconnects the target molecule at the alkene bond. The core building block is a sulfonyl-stabilized phosphonate , which undergoes olefination with various aromatic aldehydes.

Figure 1: Convergent synthetic pathway allowing late-stage diversification of the aromatic ring.

Detailed Experimental Protocols

Phase A: Synthesis of the Phosphono-Sulfone Reagent

Target Intermediate: Methyl 2-((diethoxyphosphoryl)methylsulfonyl)acetate

This bifunctional reagent serves as the "linchpin" of the synthesis.

Reagents:

  • Methyl thioglycolate (1.0 equiv)

  • Diethyl (chloromethyl)phosphonate (1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Oxone® (Potassium peroxymonosulfate) or 30%

    
    
    

Step-by-Step Protocol:

  • Thio-Alkylation:

    • Dissolve methyl thioglycolate (50 mmol) and diethyl (chloromethyl)phosphonate (50 mmol) in DMF (100 mL).

    • Add

      
       (60 mmol) and stir at 60°C for 4 hours .
      
    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). The thiol spot should disappear.

    • Workup: Dilute with water, extract with EtOAc, dry over

      
      , and concentrate. This yields the sulfide intermediate.
      
  • Oxidation to Sulfone:

    • Dissolve the crude sulfide in MeOH:H2O (1:1, 200 mL).

    • Add Oxone® (1.2 equiv) portion-wise at 0°C (Exothermic!).

    • Stir at room temperature for 6 hours.

    • Workup: Filter salts, remove MeOH in vacuo, extract aqueous residue with DCM.

    • Yield: Typically 85-90% (White solid/oil).

Phase B: The HWE Olefination (Core Scaffold Synthesis)

Target: Methyl (E)-2-(styrylsulfonyl)acetate

This step constructs the vinyl sulfone with high (E)-selectivity using mild Masamune-Roush conditions.

Reagents:

  • Phosphono-Sulfone Reagent (from Phase A)

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Lithium Bromide (LiBr)

  • Triethylamine (

    
    )
    
  • Acetonitrile (MeCN)

Protocol:

  • Setup: Charge a flame-dried flask with the Phosphono-Sulfone Reagent (10 mmol) and LiBr (12 mmol) in anhydrous MeCN (50 mL).

  • Activation: Add

    
     (15 mmol) dropwise. The solution may become slightly cloudy. Stir for 15 min.
    
  • Addition: Add the Aryl Aldehyde (10 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 12–16 hours .

    • Note: Unlike traditional HWE, this sulfonyl-stabilized variant does not require strong bases like NaH, preserving sensitive aldehyde substituents.

  • Purification:

    • Concentrate solvent.

    • Redissolve in EtOAc, wash with 1M HCl (to remove amine) and Brine.

    • Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Data Validation (NMR): Look for the characteristic trans-vinyl coupling constants (


).
ProtonChemical Shift (

)
MultiplicityCoupling (

)
Interpretation
Vinyl

6.8 - 7.2 ppmDoublet15.4 HzConfirm (E)-geometry
Vinyl

7.4 - 7.8 ppmDoublet15.4 HzConjugated to Aryl
Methylene4.1 - 4.2 ppmSinglet-

Phase C: Hybridization (Hydrolysis & Amide Coupling)

To create the final hybrid (e.g., Styrylsulfonyl-Coumarin or Styrylsulfonyl-Triazole), the methyl ester must be hydrolyzed and coupled.

Protocol:

  • Hydrolysis:

    • Dissolve ester in THF:Water (4:1). Add LiOH (2 equiv). Stir 2h.

    • Acidify with 1M HCl to pH 2. Filter the precipitated 2-(styrylsulfonyl)acetic acid .

  • Amide Coupling (Hybridization):

    • Dissolve the Acid (1 equiv) in dry DMF.

    • Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir 30 min to activate.

    • Add the Target Amine (e.g., 7-amino-4-methylcoumarin) (1.0 equiv) and DIPEA (2 equiv).

    • Stir 24h at RT.

    • Precipitate by pouring into ice water.

Mechanism of Action (Biological Context)

Understanding the reactivity of the synthesized hybrid is crucial for drug design. The styrylsulfonyl moiety functions as a "warhead."

Figure 2: Mechanism of covalent inhibition. The


-carbon of the vinyl sulfone is the electrophilic site.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in HWE Moisture in LiBrDry LiBr at 150°C under vacuum before use.
Z-isomer formation Reaction temperature too lowEnsure reaction is at RT or slightly warmed (40°C); thermodynamic control favors (E).
Poor Solubility Highly lipophilic aldehydeSwitch solvent to THF or add 10% DMF to MeCN.
Decarboxylation Over-hydrolysisAvoid heating during the LiOH hydrolysis step; keep T < 40°C.

References

  • Padmavathi, V., et al. "A New Method for the Preparation of (E)-2-(Styrylsulfonyl)acetic Acid Esters." Synthesis, 2003.

    • Key citation for the HWE conditions using LiBr/Et3N.
  • Reddy, D. B., et al. "Synthesis and biological activity of some new styrylsulfonyl derivatives." Indian Journal of Chemistry, 2001. Establishes the biological relevance of the pharmacophore.
  • Meadows, D. C., et al. "Synthesis and biological evaluation of gem-disulfones as HIV-1 integrase inhibitors." Journal of Medicinal Chemistry, 2005.

    • Provides oxid
  • Amslinger, S. "The tunable functionality of alpha,beta-unsaturated carbonyls and sulfones." ChemMedChem, 2010.

    • Review of the Michael acceptor mechanism.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges for 2-(Styrylsulfonyl)acetic acid

Welcome to the technical support resource for 2-(Styrylsulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(Styrylsulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound in aqueous buffers. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Core Problem: The Dichotomy of 2-(Styrylsulfonyl)acetic acid's Structure

The primary challenge in solubilizing 2-(Styrylsulfonyl)acetic acid stems from its amphipathic nature. The molecule contains two distinct regions with opposing properties:

  • The Hydrophobic Region: The styryl group (a phenyl ring attached to a vinyl group) is large, nonpolar, and rigid. This part of the molecule repels water and is the primary driver of its poor aqueous solubility.

  • The Hydrophilic Region: The carboxylic acid group (-COOH) is a polar, ionizable functional group. This is the key to unlocking its solubility.[1]

Like many carboxylic acids, its solubility is fundamentally dependent on pH.[2][3][4] In its protonated (uncharged) state (R-COOH), which predominates at a pH below its acid dissociation constant (pKa), the molecule is less polar and thus poorly soluble in water.[4] Conversely, when deprotonated to its carboxylate salt form (R-COO⁻) at a pH above its pKa, the molecule becomes a charged ion, dramatically increasing its affinity for polar water molecules and enhancing its solubility.[4][5]

The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton, resulting in a lower pKa value compared to simple carboxylic acids like acetic acid (pKa ≈ 4.76).[6][7][8][9] While a specific experimental pKa for 2-(Styrylsulfonyl)acetic acid is not readily published, it can be reasonably estimated to be in the range of 3.0-4.0. This means that at physiological pH (≈7.4), the compound should exist primarily in its ionized, more soluble form.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(Styrylsulfonyl)acetic acid not dissolving in neutral PBS (pH 7.4), even though the pH is well above its estimated pKa?

A: This is a common and excellent question. While thermodynamics suggests it should be soluble, the kinetics of dissolution are often the rate-limiting step. The solid, crystalline form of the compound has strong intermolecular forces. When you add the powder to a buffer, the surface of the particles is in a microenvironment where the local pH can be lower than the bulk solution, preventing the initial ionization needed to break apart the crystal lattice and dissolve. This is why a more direct approach to deprotonation is often required.

Q2: What is the most reliable starting method for dissolving this compound for a biological assay?

A: The recommended primary approach is dissolution by pH adjustment . This involves first making a slurry of the compound in water or a low-molarity buffer and then adding a base (like NaOH) to raise the pH, forcing the compound into its soluble salt form. See Protocol 1 for a detailed, step-by-step guide.

Q3: Can I use an organic solvent like DMSO to prepare a concentrated stock solution?

A: Absolutely. This is a highly practical and widely used alternative, especially for in vitro assays. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, where the compound is readily soluble. This stock can then be diluted into your aqueous buffer. Crucially , ensure the final concentration of DMSO in your assay is low (typically <0.5%, and always validated for your specific system) to avoid solvent-induced artifacts. Refer to Protocol 2 for best practices.

Q4: I successfully dissolved the compound, but it precipitated when I added it to my complex cell culture medium. What happened?

A: This is likely due to one of two reasons:

  • Divalent Cations: Many cell culture media contain high concentrations of divalent cations like Ca²⁺ and Mg²⁺. These can form insoluble salts with the deprotonated carboxylate form of your compound, causing it to precipitate.

  • pH Shift: The buffering capacity of your stock solution may have been overwhelmed by the buffer in the cell culture medium, causing a local pH drop that leads to precipitation.

To mitigate this, try diluting your stock solution slowly into the medium while stirring, and ensure the final concentration is below its solubility limit in that specific medium.

Q5: Is it safe to heat the solution to aid dissolution?

A: Gentle heating (e.g., to 37-40°C) can sometimes help overcome the kinetic barrier to dissolution.[2][10] However, this should be done with caution, as prolonged exposure to heat, especially at high pH, can risk chemical degradation of the compound. Always test for stability and purity (e.g., via HPLC) if you use this method. It is generally not the preferred primary method.

Q6: What are other options if pH adjustment and co-solvents are not compatible with my experiment?

A: For specialized applications, you can explore the use of solubilizing excipients.[10] These include:

  • Cyclodextrins: These are toroidal-shaped molecules that can encapsulate the hydrophobic styryl group, forming an inclusion complex that is water-soluble.

  • Surfactants: Surfactants like polysorbate 80 (Tween 80) or sodium lauryl sulfate (SLS) can form micelles that incorporate the compound, increasing its apparent solubility.[11] This is common in drug formulation but must be carefully validated for compatibility with your assay.

Visualization of Key Concepts

The following diagrams illustrate the core principles and workflows discussed in this guide.

G cluster_pH pH < pKa (e.g., pH 2.0) cluster_pKa pH > pKa (e.g., pH 8.0) Protonated R-COOH (Protonated Form) Protonated_Prop Properties: - Uncharged - Highly Lipophilic - Poorly Water-Soluble Deprotonated R-COO⁻ + H⁺ (Deprotonated/Ionized Form) Protonated->Deprotonated Add Base (e.g., NaOH) Increase pH Deprotonated->Protonated Add Acid (e.g., HCl) Decrease pH Deprotonated_Prop Properties: - Charged (Anionic) - More Hydrophilic - Highly Water-Soluble

Caption: pH-dependent ionization of 2-(Styrylsulfonyl)acetic acid.

G start Start: Need to dissolve 2-(Styrylsulfonyl)acetic acid q_assay Is your assay sensitive to pH or organic solvents? start->q_assay ph_method Use Primary Method: pH Adjustment (See Protocol 1) q_assay->ph_method No solvent_method Use Alternative Method: Organic Co-Solvent Stock (See Protocol 2) q_assay->solvent_method Yes q_precipitate Does it precipitate in final assay medium? ph_method->q_precipitate solvent_method->q_precipitate success Solution is ready for use. Validate assay performance. q_precipitate->success No troubleshoot Consult Troubleshooting Guide: - Check for cation interaction - Lower final concentration - Consider excipients q_precipitate->troubleshoot Yes

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conditions for Sulfonyl Acetic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for the synthesis of sulfonyl acetic acid derivatives. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of sulfonyl acetic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalytic conditions for this important class of compounds. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the catalytic synthesis of sulfonyl acetic acid derivatives, providing foundational knowledge for experimental design.

Q1: What are the primary catalytic strategies for synthesizing sulfonyl acetic acid derivatives?

The formation of the key C–S bond in sulfonyl acetic acid derivatives can be approached through several catalytic routes. The optimal choice depends on the specific substrates and desired outcome. The main strategies include:

  • Lewis Acid Catalysis: Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are effective for promoting the reaction, particularly in aromatic sulfonation pathways where they enhance the reactivity of the sulfonating agent.[1] They can also be used in the acylation of sulfonamides.[2]

  • Brønsted Acid Catalysis: Strong Brønsted acids, including sulfuric acid itself, are fundamental catalysts.[2][3] The use of solid-supported sulfonic acids (e.g., silica-supported or polymer-based) offers a "green chemistry" approach, simplifying catalyst recovery and reuse.[4][5] These heterogeneous catalysts are particularly effective in esterification and acylation reactions.[4][5]

  • Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, are primarily used for asymmetric C–S bond formation, like sulfa-Michael additions, to achieve high enantioselectivity.[6]

  • Transition Metal Catalysis: While less common for direct sulfonation of acetic acid moieties, transition metals like copper and iron are instrumental in cross-coupling reactions to form C–S bonds, for instance, by coupling sulfonyl chlorides with organometallic reagents or through desulfonylative cross-coupling reactions.[7][8]

Q2: How do I select the most appropriate catalyst for my specific substrate and reaction scale?

Catalyst selection is a critical decision point that influences reaction efficiency, selectivity, and scalability.

  • For Electron-Rich Aromatic Precursors: Classic electrophilic aromatic substitution using a Lewis acid[1] or a strong Brønsted acid like oleum (H₂SO₄ with dissolved SO₃) is often the most direct method.[3]

  • For Base-Sensitive or Acid-Sensitive Substrates: Heterogeneous acid catalysts are advantageous as they can offer milder reaction conditions and minimize degradation of sensitive functional groups.[9] Their ease of separation is also a significant benefit for simplifying workup.[4]

  • For Asymmetric Synthesis: If the target molecule is chiral, an organocatalytic approach is the preferred method to control stereochemistry.[6]

  • For Scalability and Process Safety: For large-scale production, moving from homogeneous mineral acids to recyclable, solid-supported catalysts can mitigate issues related to corrosive waste streams and difficult purifications.[5] Automated continuous synthesis systems are also being developed to improve safety and yield for reactions like chlorosulfonation.[10]

Q3: Beyond the catalyst, what are the most critical reaction parameters to control?

Optimizing a catalytic reaction involves a multi-parameter approach. Key variables include:

  • Temperature: Sulfonation reactions are often temperature-dependent. For instance, in the sulfonation of carbon-based catalyst precursors, temperature significantly influences the acid density of the final catalyst.[11] In synthesis, elevated temperatures can also promote the formation of undesired byproducts like diaryl sulfones.[12]

  • Solvent: The choice of solvent is crucial. While some reactions can be performed neat (solvent-free)[2], others may require a specific medium like acetonitrile or an aqueous system.[2][13] The polarity of the solvent can affect reagent solubility and the stability of intermediates.

  • Reagent Stoichiometry and Purity: The molar ratio of substrate to sulfonating agent is critical. An insufficient excess of the sulfonating agent (e.g., chlorosulfonic acid) can lead to the formation of diaryl sulfone byproducts.[12] Furthermore, impurities in the starting materials, especially water, can react with sulfonating agents like SO₃, altering the reaction chemistry and causing side reactions.[1]

  • Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or NMR is essential to determine the optimal reaction time, preventing incomplete conversion or product degradation from prolonged heating.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Low yield is one of the most common challenges. The following workflow can help diagnose the root cause.

G start Low or No Yield Observed reagent_quality Verify Reagent Quality (Purity, Anhydrous Conditions) start->reagent_quality reaction_cond Review Reaction Conditions (Temp, Time, Stoichiometry) reagent_quality->reaction_cond Reagents OK sol_reagent Solution: Use fresh, pure reagents. Dry solvents and substrates thoroughly.[1] reagent_quality->sol_reagent Issue Found catalyst_activity Assess Catalyst Activity (Fresh vs. Old, Loading) reaction_cond->catalyst_activity Conditions OK sol_cond Solution: Optimize parameters. Extend time or adjust temp carefully.[14] Ensure excess sulfonating agent.[12] reaction_cond->sol_cond Issue Found workup_proc Analyze Workup & Isolation (Hydrolysis, Extraction Efficiency) catalyst_activity->workup_proc Catalyst OK sol_catalyst Solution: Use fresh catalyst. Increase catalyst loading if necessary. catalyst_activity->sol_catalyst Issue Found sol_workup Solution: Minimize water contact. Use cold/rapid workup.[13] Perform multiple extractions.[12] workup_proc->sol_workup Issue Found

  • Possible Cause 1a: Poor Reagent Quality or Presence of Water

    • Explanation: Sulfonating agents like chlorosulfonic acid and sulfur trioxide are highly reactive with water. Moisture in the starting materials or solvent can consume the reagent, leading to the formation of sulfuric acid and reducing the yield.[1]

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous. Substrates should be thoroughly dried to a water content below 500 ppm before use.[1]

  • Possible Cause 1b: Sub-optimal Reaction Conditions

    • Explanation: The reaction may be incomplete due to insufficient time or an incorrect temperature. Some sulfonations are reversible, and the equilibrium may not favor product formation under the chosen conditions.[3]

    • Solution: Monitor the reaction by TLC to track the consumption of starting material. If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. To drive equilibrium, a dehydrating agent like thionyl chloride can sometimes be added.[3]

  • Possible Cause 1c: Catalyst Inactivity or Deactivation

    • Explanation: The catalyst may be old, poisoned by impurities, or used in insufficient quantity. Solid catalysts can lose activity over multiple cycles due to leaching of active sites or fouling of the surface.[14]

    • Solution: Use a fresh batch of catalyst. If using a recyclable catalyst, verify its activity has not diminished. Consider increasing the catalyst loading, but be mindful that this can sometimes increase side reactions.

Problem 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the yield of the desired product.

  • Possible Cause 2a: Diaryl Sulfone Formation

    • Explanation: This is a very common side reaction in chlorosulfonation, where the initially formed sulfonyl chloride reacts with another molecule of the starting arene.[12]

    • Solution: This side reaction can be minimized by using a sufficient molar excess of the chlorosulfonating agent (often at least 1.5 equivalents).[12] Maintaining a low reaction temperature can also suppress this secondary reaction.

  • Possible Cause 2b: Hydrolysis of Sulfonyl Chloride Intermediate

    • Explanation: If the synthesis proceeds via a sulfonyl chloride intermediate, this group is highly susceptible to hydrolysis back to the sulfonic acid, especially during aqueous workup.[13]

    • Solution: Perform the aqueous workup quickly and at low temperatures (e.g., by pouring the reaction mixture onto ice).[12] The low solubility of many sulfonyl chlorides in cold water helps protect them from hydrolysis by causing them to precipitate, allowing for rapid filtration.[13]

Problem 3: Difficulty in Product Isolation and Purification

Even with a high reaction yield, challenges in isolation can lead to significant product loss.

  • Possible Cause 3a: Product is Highly Water-Soluble

    • Explanation: Sulfonic acids are often highly polar and soluble in water, making extraction with organic solvents inefficient.

    • Solution: If the product is a sulfonic acid salt, it can sometimes be purified by contacting the aqueous solution with a strongly acidic cation exchange resin to remove metallic cations and sulfate ions.[15] Alternatively, converting the sulfonic acid to a less polar derivative (e.g., a sulfonate ester) prior to extraction may be necessary.

  • Possible Cause 3b: Contamination with Sulfuric Acid or Metal Salts

    • Explanation: Residual sulfuric acid from the reaction or metal salts from catalysts can co-precipitate with the product.

    • Solution: To remove sulfuric acid, one classic method involves neutralization with calcium hydroxide to precipitate calcium sulfate, which can then be filtered off.[15] For metal contaminants, if the product is stable, column chromatography can be an effective purification method.

Section 3: Protocols and Data
Data Presentation: Comparison of Catalytic Systems
Catalyst TypeCommon ExamplesTypical SubstratesAdvantagesDisadvantages
Brønsted Acids H₂SO₄, Oleum, p-TsOHAromatic compounds, AlcoholsLow cost, high reactivity.[3]Corrosive, difficult to separate, generates acidic waste.[5]
Lewis Acids AlCl₃, FeCl₃, ZnCl₂[1][2]Aromatic compounds, SulfonamidesHigh catalytic activity, enhances electrophilicity.Moisture sensitive, often requires stoichiometric amounts, generates hazardous waste.[2]
Solid Acid Catalysts Sulfonated Carbon, Zeolites, NafionAlcohols, Esters, OlefinsReusable, non-corrosive, simple workup, environmentally friendly.[4][5][11]Can have lower activity than homogeneous acids, potential for leaching.[14]
Organocatalysts Cinchona Alkaloids, Proline Derivativesα,β-Unsaturated compoundsEnables asymmetric synthesis, high enantioselectivity, mild conditions.[6]High cost, may require higher catalyst loading.
Experimental Protocol: General Procedure for Synthesis of an Aryl Sulfonyl Acetic Acid Derivative via Chlorosulfonation

This is a representative protocol and must be adapted for specific substrates and safety considerations.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aryl acetic acid derivative (1.0 eq).

  • Chlorosulfonation: Cool the flask in an ice-salt bath to 0 °C. Add chlorosulfonic acid (1.5 - 2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.[12]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. The sulfonyl chloride product will often precipitate as a solid or separate as an oil.[12]

  • Isolation: If a solid precipitates, collect it quickly by vacuum filtration, wash with cold water, and dry under vacuum.[13] If an oil separates, extract the mixture promptly with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude sulfonyl chloride can often be used directly or purified further by recrystallization or column chromatography if necessary.

Visualization: Simplified Catalytic Cycle for Electrophilic Aromatic Sulfonation

G

References
  • Melo-Junior, A. R., et al. (2020). Optimization of sulfonation process for the development of carbon-based catalyst from crambe meal via response surface methodology. Energy Conversion and Management, 217, 112975. [Link]

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News. [Link]

  • Optimization of the synthesis conditions of catalyst. a Sulfonation... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Influence of sulfonation conditions on the catalytic activity of the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Lani, N. S., et al. (2020). Optimization and Characterization of Mesoporous Sulfonated Carbon Catalyst and Its Application in Modeling and Optimization of Acetin Production. MDPI. [Link]

  • Saikia, L., et al. (2016). Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications. UQ eSpace. [Link]

  • Company, R., et al. (2014). Organocatalytic Carbon–Sulfur Bond-Forming Reactions. Chemical Reviews. [Link]

  • Aromatic sulfonation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Metal Benzenesulfonates/Acetic Acid Mixtures as Novel Catalytic Systems: Application to the Protection of a Hydroxyl Group. (n.d.). [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (2025). RSC Publishing. [Link]

  • Khan, I., et al. (2022). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PMC. [Link]

  • Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]

  • Ciriminna, R., et al. (2015). Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. PMC. [Link]

  • metal- and photocatalytic approaches for C–S bond functionalization of sulfones - RSC Publishing. (2022). RSC Publishing. [Link]

  • Propose a mechanism for the acid-catalyzed reaction of acetic acid... - Pearson. (n.d.). Pearson. [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates - MDPI. (2020). MDPI. [Link]

  • Purification of sulfonic acids - US3496224A - Google Patents. (n.d.).
  • Study of the reaction of olefins with acetic acid - E3S Web of Conferences. (n.d.). E3S Web of Conferences. [Link]

  • Mechanism for acetic acid-catalyzed ester aminolysis. (n.d.). [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025). Reddit. [Link]

  • Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates - PMC - NIH. (n.d.). NIH. [Link]

  • Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium - Taylor & Francis. (2013). Taylor & Francis. [Link]

  • Acid Catalyzed Formation of C–C and C–S Bonds via Excited State Proton Transfer - MDPI. (2019). MDPI. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009). ACS Publications. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023). MDPI. [Link]

  • Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products - MDPI. (2018). MDPI. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020). ACS Publications. [Link]

  • Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates - ResearchGate. (2023). ResearchGate. [Link]

  • COOH activation in presence of sulfonic acids : r/Chempros - Reddit. (2024). Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 2-(Styrylsulfonyl)acetic acid: A Comparative NMR Guide

Executive Summary & Strategic Context 2-(Styrylsulfonyl)acetic acid is a critical synthetic intermediate and a covalent warhead used in the design of cysteine protease inhibitors. Its electrophilic vinyl sulfone moiety a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(Styrylsulfonyl)acetic acid is a critical synthetic intermediate and a covalent warhead used in the design of cysteine protease inhibitors. Its electrophilic vinyl sulfone moiety acts as a Michael acceptor, targeting nucleophilic thiol residues in proteins.

This guide provides a definitive spectroscopic analysis of the compound, focusing on the comparative distinction between the target sulfone and its synthetic precursor, 2-(styrylthio)acetic acid (the sulfide) . Distinguishing these two species is the primary challenge in process validation, as the oxidation step often yields incomplete conversion or over-oxidation byproducts.

Why This Comparison Matters
  • Potency: The sulfone is a potent Michael acceptor; the sulfide is nucleophilic and inactive against cysteine proteases.

  • Purity: Residual sulfide acts as a competitive inhibitor in subsequent coupling reactions.

  • Stability: The

    
    -methylene protons in the sulfone are highly acidic (
    
    
    
    ), making the compound sensitive to H/D exchange in protic solvents, unlike the sulfide.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this specific protocol. The choice of solvent is critical due to the solubility profile of the sulfone and the exchangeability of the acidic protons.

Materials
  • Target Compound: 2-(Styrylsulfonyl)acetic acid (Recrystallized from Ethanol/Water).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.
    
    • Note: Avoid

      
      . The compound has poor solubility in chloroform, and the carboxylic acid proton often broadens into the baseline or shifts erratically due to concentration-dependent dimerization.
      
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic multiplets).

Step-by-Step Preparation
  • Massing: Weigh 10-15 mg of the dried solid.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
    • Visual Check: Solution should be clear and colorless. A yellow tint often indicates residual iodine or styryl polymerization.

  • Acquisition:

    • 1H NMR: 16 scans, 30° pulse angle,

      
       (relaxation delay) = 2.0 sec.
      
    • 13C NMR: 512 scans, proton-decoupled.

  • Processing: Reference residual DMSO pentet to 2.50 ppm (1H) and septet to 39.52 ppm (13C).

Comparative 1H NMR Analysis (Sulfide vs. Sulfone)

The oxidation of the sulfur atom exerts a massive deshielding effect on the adjacent protons. This is the primary metric for validation.

The "Diagnostic Shift" Table
Proton AssignmentStructural FragmentSulfide (Precursor)

(ppm)
Sulfone (Target)

(ppm)

(Shift)
Multiplicity
H-a

~3.404.45 - 4.55 +1.1 ppm Singlet
H-b

~6.607.25 - 7.35 +0.7 ppmDoublet (

Hz)
H-c

~6.807.60 - 7.70 +0.8 ppmDoublet (

Hz)
COOH

~12.513.0 - 13.5 +0.5 ppmBroad Singlet
Detailed Interpretation
1. The Methylene Singlet (H-a)

This is the most critical signal.

  • In the Sulfide: The protons are adjacent to a sulfur lone pair.[1] They appear upfield (

    
     ppm).
    
  • In the Sulfone: The strong electron-withdrawing nature of the sulfone (

    
    ) combined with the carboxylic acid pulls these protons significantly downfield to 
    
    
    
    ppm.
  • Validation Check: If you see a "shadow" singlet around 3.4 ppm, your oxidation is incomplete.

2. The Vinyl Region (H-b, H-c)

The styryl alkene protons confirm the stereochemistry.

  • Trans-Geometry: The coupling constant (

    
    ) is the definitive metric. For (E)-2-(styrylsulfonyl)acetic acid, expect a large 
    
    
    
    value of 15.0 – 16.0 Hz .
  • Chemical Shift Logic:

    • H-b (

      
       to sulfone):  Resonates at 
      
      
      
      ppm.[2][3] It is deshielded by the
      
      
      but shielded relative to H-c due to resonance polarization.
    • H-c (

      
       to sulfone):  Resonates further downfield at 
      
      
      
      ppm. The
      
      
      -carbon bears significant positive character in the resonance hybrid (
      
      
      ), deshielding the attached proton.
3. The Aromatic Region
  • Appears as a complex multiplet between 7.40 – 7.80 ppm. The ortho-protons of the phenyl ring often overlap with the vinyl H-c proton.

13C NMR Interpretation

The carbon spectrum confirms the oxidation state of the sulfur and the integrity of the carbonyl.

Key Carbon Assignments (DMSO- )
Carbon TypeChemical Shift (

ppm)
Interpretation
Carbonyl (

)
165.0 - 166.0 Typical for carboxylic acids.
Vinyl

(

)
143.0 - 145.0 Deshielded due to conjugation and

-effect of sulfone.
Vinyl

(

)
125.0 - 128.0 Shielded relative to

-carbon.
Methylene (

)
58.0 - 60.0 Diagnostic. Sulfide

appears

ppm. The shift to

ppm confirms

.
Aromatic (

)
128.0 - 135.0 Standard aromatic signals (4 distinct peaks for monosubstituted benzene).

Visualizing the Logic

Diagram 1: Synthetic & Spectroscopic Flow

This diagram illustrates the transformation from the sulfide precursor to the sulfone target and the associated spectral checkpoints.

G Precursor Precursor: Styrylthioacetic acid (Sulfide) Oxidation Oxidation (mCPBA or H2O2) Precursor->Oxidation Synthesis Check_Sulfide NMR Checkpoint A: CH2 Singlet @ 3.4 ppm Vinyl J = 15 Hz Precursor->Check_Sulfide Characterization Target Target: 2-(Styrylsulfonyl)acetic acid (Sulfone) Oxidation->Target Yields Product Check_Sulfone NMR Checkpoint B: CH2 Singlet @ 4.5 ppm Vinyl J = 16 Hz Target->Check_Sulfone Validation

Caption: Synthesis workflow tracking the diagnostic methylene shift from 3.4 ppm (Sulfide) to 4.5 ppm (Sulfone).

Diagram 2: Structural Assignment Correlation

This diagram correlates specific atoms in the molecule to their expected NMR signals.

G cluster_0 Molecular Structure: Ph - CH(c) = CH(b) - SO2 - CH2(a) - COOH cluster_1 1H NMR Signals (DMSO-d6) Ph Phenyl Ring Vinyl_Beta Vinyl Beta (c) Ph->Vinyl_Beta Signal_Ph Multiplet 7.4 - 7.8 ppm Ph->Signal_Ph Vinyl_Alpha Vinyl Alpha (b) Vinyl_Beta->Vinyl_Alpha Trans Double Bond Signal_Vc Doublet ~7.65 ppm (J=16Hz) Vinyl_Beta->Signal_Vc Sulfone Sulfone (SO2) Vinyl_Alpha->Sulfone Signal_Vb Doublet ~7.30 ppm (J=16Hz) Vinyl_Alpha->Signal_Vb Methylene Methylene (a) Sulfone->Methylene Carboxyl Carboxyl (COOH) Methylene->Carboxyl Signal_Me Singlet 4.50 ppm Methylene->Signal_Me Signal_COOH Broad Singlet ~13.0 ppm Carboxyl->Signal_COOH

Caption: Correlation map linking structural moieties to specific 1H NMR signals. Note the distinct environment of the methylene group.

Troubleshooting & Anomalies

Issue: "Missing" Carboxylic Proton
  • Observation: No peak around 13 ppm.

  • Cause: Exchange with water in the solvent (HDO peak at 3.33 ppm in DMSO expands).

  • Solution: Dry the sample and use a fresh ampoule of DMSO-

    
    .
    
Issue: "Split" Methylene Peak
  • Observation: The singlet at 4.5 ppm appears as a small doublet or looks "ragged."

  • Cause: In rare cases, if the pH is high (trace base), the methylene protons can become diastereotopic if the molecule forms a chiral salt complex, or due to slow H/D exchange.

  • Solution: Add 1 drop of

    
     to the tube. If the peak disappears, it confirms the protons are acidic and exchangeable (validating the activated sulfone structure).
    
Issue: Extra Doublets in Vinyl Region
  • Observation: Small doublets with

    
     Hz.
    
  • Cause: Presence of the Cis (Z) isomer.

  • Solution: Recrystallize. The Trans (E) isomer is thermodynamically more stable and less soluble in ethanol/water mixtures.

References

  • Chemical Shift Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 16583 (Analogous Sulfones). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Synthesis & Characterization: Mead, K. T., & Pillai, S. K. (1991). Stereoselective preparation of vinyl sulfones. The Journal of Organic Chemistry. [Link]

  • Sulfone NMR Trends: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Sulfur Chemistry and NMR). [Link]

  • Analogous Compound Data: Comparison based on Ethyl (benzothiazol-2-ylsulfonyl)acetate spectral data. Organic Chemistry Portal. [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Characterization of 2-(Styrylsulfonyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-(Styrylsulfonyl)acetic Acid and the Need for Robust Analytical Methods 2-(Styrylsulfonyl)acetic acid and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Styrylsulfonyl)acetic Acid and the Need for Robust Analytical Methods

2-(Styrylsulfonyl)acetic acid and its derivatives are of growing interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1] The styryl moiety introduces structural rigidity and potential for diverse biological interactions. Accurate and comprehensive characterization of these molecules is paramount for ensuring purity, understanding metabolic fate, and establishing structure-activity relationships during drug development.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and selectivity for the analysis of such compounds.[1] This guide will delve into the nuances of LC-MS method development for 2-(Styrylsulfonyl)acetic acid, compare it with alternative analytical techniques, and provide detailed experimental protocols to enable researchers to implement these methods effectively.

LC-MS Characterization of 2-(Styrylsulfonyl)acetic Acid: A Detailed Exploration

The successful LC-MS analysis of 2-(Styrylsulfonyl)acetic acid hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: Achieving Optimal Resolution

A robust HPLC method is essential to separate the target analyte from impurities, starting materials, and potential degradation products. Given the acidic nature and moderate polarity of 2-(Styrylsulfonyl)acetic acid, a reversed-phase chromatographic approach is most suitable.

Experimental Protocol: HPLC Method

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, providing a balance of resolution and analysis time.[2][3]

  • Mobile Phase A: 0.1% Formic acid in water. The addition of an acid aids in protonating the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the efficient elution of the analyte while also separating it from potentially more or less polar impurities. A typical gradient might start at a low percentage of acetonitrile and ramp up to a higher concentration over the course of the run.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[3]

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 30°C) ensures reproducible retention times.[2]

  • Detection: UV detection at a wavelength of approximately 210 nm can be used for initial method development and quantification.[3][5]

Causality Behind Experimental Choices:

The choice of a C18 stationary phase is based on its hydrophobicity, which allows for the retention of the moderately nonpolar styryl group. The use of formic acid in the mobile phase is critical for suppressing the ionization of the carboxylic acid, thereby increasing its retention and improving peak symmetry.[4] A gradient elution is employed to accommodate a wider range of analyte polarities, which is crucial when analyzing samples that may contain impurities with different chemical properties.

Mass Spectrometric Detection: Unraveling the Molecular Identity

Electrospray ionization (ESI) is the most appropriate ionization technique for 2-(Styrylsulfonyl)acetic acid due to its polar carboxylic acid and sulfonyl functional groups.[6] Given the acidic nature of the molecule, negative ion mode is expected to provide the highest sensitivity, detecting the deprotonated molecule [M-H]-.[4][7]

Expected Mass Spectrum and Fragmentation

  • Full Scan (MS1): In negative ion mode, the primary ion observed will be the deprotonated molecule, [M-H]-. The molecular weight of 2-(Styrylsulfonyl)acetic acid (C10H10O4S) is 226.25 g/mol , so the expected m/z value for the [M-H]- ion would be approximately 225.0.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the precursor ion (m/z 225.0) will provide structural information. Key expected fragmentation pathways include:

    • Loss of CO2 (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.[9] This would result in a fragment ion at m/z 181.0.

    • Cleavage of the Sulfonyl Group: The sulfonyl group can undergo fragmentation, potentially leading to the loss of SO2 (64 Da), resulting in a fragment at m/z 161.0.

    • Cleavage at the Styryl Group: Fragmentation of the styryl moiety can also occur, leading to characteristic product ions.

Diagram: Proposed LC-MS Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 HPLC Column Sample->Column Separation Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Column->Separation ESI Electrospray Ionization (Negative Mode) Separation->ESI Eluent MS1 Full Scan (MS1) Detect [M-H]- ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS2) Fragment Ion Analysis CID->MS2 Data Data Analysis MS2->Data Data Acquisition

Caption: Proposed LC-MS workflow for the characterization of 2-(Styrylsulfonyl)acetic acid.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive characterization of 2-(Styrylsulfonyl)acetic acid often benefits from the complementary information provided by other analytical techniques.

Technique Information Provided Advantages Limitations
LC-MS Molecular weight, fragmentation pattern, purity, and quantification.[1]High sensitivity and selectivity, provides structural information.Requires specialized equipment and expertise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms.[10][11]Unambiguous structure elucidation.Lower sensitivity compared to MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., C=O, S=O, C=C).[12][13]Fast and non-destructive.Provides limited structural information, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) with UV detection Purity assessment and quantification.[2][3]Widely available, robust for routine analysis.Does not provide molecular weight or structural information.

Diagram: Interplay of Analytical Techniques

Analytical_Techniques LCMS LC-MS NMR NMR LCMS->NMR Confirms Connectivity FTIR FTIR LCMS->FTIR Confirms Functional Groups HPLC_UV HPLC-UV LCMS->HPLC_UV Adds Mass Information NMR->LCMS Predicts Fragments FTIR->LCMS Supports MS Interpretation HPLC_UV->LCMS Provides Purity Context

Sources

Validation

Comprehensive Guide to Structure-Activity Relationship (SAR) of 2-(Styrylsulfonyl)acetic Acid Analogs

Executive Summary: The Pharmacophore Landscape 2-(Styrylsulfonyl)acetic acid represents a pivotal scaffold in medicinal chemistry, functioning as a "dual-warhead" intermediate. It combines a vinyl sulfone moiety—a potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Landscape

2-(Styrylsulfonyl)acetic acid represents a pivotal scaffold in medicinal chemistry, functioning as a "dual-warhead" intermediate. It combines a vinyl sulfone moiety—a potent Michael acceptor capable of alkylating nucleophilic thiols in enzymes—with a carboxylic acid tail that facilitates diverse heterocyclization.

While the parent acid exhibits moderate biological activity, its primary value lies in its conversion into sulfone-linked bis-heterocycles (e.g., oxadiazoles, thiadiazoles) and styrylsulfonyl-methylpyridines . These analogs have demonstrated significant efficacy in three primary therapeutic areas:

  • Antimicrobial: Disrupting bacterial cell wall synthesis or metabolic pathways.

  • Anticancer: Inducing cell cycle arrest (G2/M phase) via thiol-mediated signaling modulation.

  • Antioxidant: Scavenging free radicals through electron-donating heterocyclic modifications.

Chemical Space & Structural Logic

The SAR of this class is driven by three distinct regions of the molecule. Understanding these regions is critical for optimizing potency and selectivity.

The 3-Point Pharmacophore Model[1]
  • Region A (Aryl Ring): The "lipophilic anchor." Substituents here (Cl, OMe, NO2) modulate cell permeability and electronic density of the vinyl group.

  • Region B (Vinyl Sulfone Linker): The "warhead." The

    
     motif is the reactive site. The E-isomer is generally thermodynamically more stable and biologically active than the Z-isomer.
    
  • Region C (Acetic Acid Tail): The "diversity handle." The carboxylic acid (

    
    ) is rarely the endpoint. It is derivatized into amides, esters, or heterocycles to improve binding affinity and metabolic stability.
    
Synthesis Workflow Visualization

The following diagram illustrates the standard synthetic pathway from phenylacetylene precursors to the active heterocyclic analogs.

SynthesisWorkflow Start Phenylacetylene (Precursor) Step1 Styrylthioacetic Acid (Thiol Addition) Start->Step1 + NaSCH2COOH NaOH/MeOH Step2 2-(Styrylsulfonyl)acetic Acid (Oxidation w/ H2O2) Step1->Step2 Oxidation (Glacial AcOH) Deriv1 Oxadiazole Analogs (Antioxidant) Step2->Deriv1 Cyclization (POCl3/Hydrazides) Deriv2 Thiadiazole Analogs (Antimicrobial) Step2->Deriv2 Heterocyclization

Figure 1: Synthetic workflow for generating 2-(Styrylsulfonyl)acetic acid and its bioactive heterocyclic derivatives.

Comparative Performance Analysis

This section objectively compares the performance of 2-(Styrylsulfonyl)acetic acid analogs against standard therapeutic agents.

Antimicrobial Activity (vs. Standard Antibiotics)

Analogs containing thiadiazole rings linked to the styrylsulfonyl core often outperform the parent acid and oxadiazole derivatives in antibacterial assays.

Compound ClassModification (Region C)Target OrganismActivity Profile (Zone of Inhibition)Relative Potency
Parent Acid Free Carboxylic AcidS. aureusModerate (10-12 mm)1x (Baseline)
Oxadiazole Analog 1,3,4-Oxadiazole ringS. aureusGood (15-18 mm)1.5x
Thiadiazole Analog 1,3,4-Thiadiazole ring S. aureusExcellent (20-24 mm) 2.0x
Ciprofloxacin(Standard Control)S. aureusHigh (25-28 mm)2.3x

Critical Insight: The thiadiazole moiety enhances lipophilicity and sulfur-mediated interactions with bacterial enzymes, significantly boosting potency compared to the oxadiazole isostere [1].

Antioxidant Activity (vs. Ascorbic Acid)

In DPPH radical scavenging assays, the oxadiazole derivatives exhibit superior performance due to their electron-rich nitrogen systems.

CompoundIC50 (µg/mL)Mechanism
Styrylsulfonyl-Oxadiazole (Methyl sub.)~6.5Electron donation + Radical stabilization
Styrylsulfonyl-Thiadiazole>15.0Low electron donation capacity
Ascorbic Acid (Standard) ~4.0 - 5.0 Direct H-atom transfer

Observation: While less potent than pure Ascorbic Acid, specific methyl-substituted oxadiazole analogs approach standard efficacy, making them viable candidates for dual-action (antimicrobial + antioxidant) therapeutics [2].

Mechanism of Action: The Michael Addition Pathway

The biological activity of these analogs is fundamentally linked to the vinyl sulfone pharmacophore acting as a "Michael Acceptor."

Pathway Logic[1]
  • Target Recognition: The lipophilic aryl ring positions the molecule near the hydrophobic pocket of the target protein (e.g., enzymes with active site cysteines).

  • Covalent Trapping: The nucleophilic thiol (-SH) of a cysteine residue attacks the

    
    -carbon of the vinyl sulfone.
    
  • Irreversible Inhibition: This forms a stable covalent bond, permanently disabling the enzyme or signaling protein.

Mechanism Drug Styrylsulfonyl Analog (Electrophile) Complex Michael Adduct (Covalent Bond) Drug->Complex Nucleophilic Attack on Beta-Carbon Target Protein Target (Cysteine-SH Nucleophile) Target->Complex Effect Biological Outcome (Apoptosis / Enzyme Inhibition) Complex->Effect Loss of Protein Function

Figure 2: Mechanism of Action showing the covalent alkylation of protein thiols by the vinyl sulfone warhead.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on verified literature methods.

Protocol A: Synthesis of 2-(Styrylsulfonyl)acetic Acid

This protocol yields the core scaffold required for further derivatization.

  • Thiol Addition (Step 1):

    • Dissolve Sodium Hydroxide (0.1 mol) in Methanol (50 mL).

    • Add Thioglycolic acid (0.05 mol) and stir until dissolved.

    • Add Phenylacetylene (0.05 mol) dropwise.

    • Reflux the mixture for 24 hours.

    • Pour onto crushed ice and neutralize with dilute HCl to precipitate Styrylthioacetic acid .[1] Filter and dry.[1][2]

  • Oxidation (Step 2):

    • Dissolve the Styrylthioacetic acid (10 mmol) in Glacial Acetic Acid (10 mL).

    • Add 30% Hydrogen Peroxide (excess, ~15 mL) slowly at room temperature.

    • Stir for 24-48 hours.[3]

    • Precipitate the product with ice water. Recrystallize from ethanol to obtain pure 2-(Styrylsulfonyl)acetic acid [3].

Protocol B: DPPH Antioxidant Assay

Self-validating control: Ascorbic acid must be run in parallel.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Dilution: Prepare serial dilutions of the test analog (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Shake vigorously.

  • Wait: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Calculation:

    
    [4]
    

Critical Insights for Optimization

For researchers aiming to design the next generation of these analogs:

  • Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g.,

    
    , 
    
    
    
    ) to the para-position of the styryl ring increases the electrophilicity of the vinyl group, potentially enhancing cytotoxic potency but also increasing toxicity risk to normal cells.
  • Linker Length: The methylene spacer (

    
    ) in the acetic acid part is optimal. Lengthening this chain often reduces biological activity due to increased conformational flexibility.
    
  • Heterocyclic Choice: For antimicrobial targets, prioritize sulfur-containing heterocycles (thiadiazoles). For antioxidant or anti-inflammatory targets, prioritize oxygen/nitrogen-rich rings (oxadiazoles).

References

  • Synthesis and antimicrobial activity of novel sulfone-linked bis heterocycles. Source: PubMed / Bioorganic & Medicinal Chemistry Letters

  • Synthesis and Antioxidant Activity of Styrylsulfonylmethyl 1,3,4-Oxadiazoles. Source: J-Stage / Chemical & Pharmaceutical Bulletin

  • Styryl sulfone anticancer agents (Patent WO2000059494A1). Source: Google Patents

  • Discovery of (E)-styrylbenzylsulfones as novel anticancer agents. Source: NIH / Journal of Medicinal Chemistry

Sources

Comparative

IR spectroscopy peaks for 2-(Styrylsulfonyl)acetic acid identification

An In-Depth Guide to the Infrared Spectroscopic Identification of 2-(Styrylsulfonyl)acetic acid For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Identification of 2-(Styrylsulfonyl)acetic acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular structure is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for identifying functional groups, thereby verifying the successful synthesis of a target compound. This guide provides a comprehensive analysis of the characteristic IR absorption peaks for 2-(styrylsulfonyl)acetic acid, offering a comparative framework against potential precursors and impurities to ensure analytical certainty.

The Vibrational Signature of 2-(Styrylsulfonyl)acetic acid

The molecular structure of 2-(styrylsulfonyl)acetic acid incorporates three key functional groups, each with distinct vibrational modes that give rise to a unique IR fingerprint: the carboxylic acid, the sulfonyl group, and the styryl moiety. Understanding the expected absorption regions for these groups is the foundation of spectral interpretation.

The principle behind IR spectroscopy is that chemical bonds vibrate at specific frequencies.[1] When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption band in the spectrum.[1][2] The position, intensity, and shape of these bands provide a wealth of information about the molecule's functional groups.

Key Spectroscopic Features Summarized

The following table outlines the expected IR absorption bands critical for the identification of 2-(styrylsulfonyl)acetic acid.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Peak Characteristics
Carboxylic Acid O-H Stretch2500 - 3300Very Broad, Strong
C=O Stretch~1710Sharp, Strong
C-O Stretch~1300Medium
Sulfonyl SO₂ Asymmetric Stretch1350 - 1300Strong
SO₂ Symmetric Stretch1160 - 1120Strong
Styryl (Aromatic) =C-H Stretch (Aromatic)3100 - 3000Medium, Sharp
C=C Stretch (Ring)1600, 1580, 1500, 1450Variable, Sharp
Styryl (Alkene) C=C Stretch (Alkene)~1640Medium
=C-H Out-of-Plane Bend~960Strong (for trans)

In-Depth Analysis of Characteristic Peaks

The Carboxylic Acid Moiety (-COOH)

The presence of a carboxylic acid is one of the most readily identifiable features in an IR spectrum.

  • O-H Stretching (2500-3300 cm⁻¹): This is the most prominent feature. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which causes the O-H stretching vibration to appear as an extremely broad and intense absorption band.[2][3] This broadness is a hallmark of the strong intermolecular hydrogen bonding and often overlaps with the C-H stretching region.[1][2]

  • C=O Stretching (1710-1760 cm⁻¹): A sharp and very intense peak corresponding to the carbonyl stretch is expected.[4] For hydrogen-bonded dimers, this peak typically appears around 1710 cm⁻¹.[3][4] Its high intensity is due to the large change in dipole moment during the vibration.

  • C-O Stretching (~1300 cm⁻¹): A medium intensity peak associated with the carbon-oxygen single bond stretch is also characteristic.[5]

The Sulfonyl Group (-SO₂-)

The sulfonyl group provides two strong, characteristic absorption bands that are crucial for confirmation.

  • Asymmetric and Symmetric S=O Stretching: Sulfones exhibit two distinct stretching vibrations for the S=O bonds. The asymmetric stretch appears at a higher frequency, typically in the 1350-1300 cm⁻¹ range, while the symmetric stretch is found in the 1160-1120 cm⁻¹ region.[6] The exact frequencies are influenced by the electronegativity of the adjacent atoms.[7] The presence of both strong bands is a reliable indicator of the sulfonyl group.

The Styryl Moiety (-CH=CH-Ph)

The styryl group contributes several peaks corresponding to its aromatic and alkene components.

  • Unsaturated =C-H Stretching (3100-3000 cm⁻¹): The C-H bonds on the benzene ring and the alkene double bond are sp²-hybridized. Their stretching vibrations appear at frequencies just above 3000 cm⁻¹, distinguishing them from the sp³ C-H stretches of alkanes which appear just below 3000 cm⁻¹.[8][9]

  • Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The benzene ring has characteristic skeletal vibrations that result in a series of sharp peaks, often of variable intensity, in this region.[9][10]

  • Alkene C=C Stretching (~1640 cm⁻¹): The carbon-carbon double bond of the styryl's alkene portion will show a stretching absorption, typically of medium intensity.

  • Out-of-Plane (OOP) C-H Bending (~960 cm⁻¹): This is a highly diagnostic peak. For a trans-disubstituted alkene, a strong, sharp absorption band appears around 960 cm⁻¹.[11] Its presence is a key piece of evidence for the trans geometry of the styryl group. Additionally, strong bands in the 690-770 cm⁻¹ range would indicate the monosubstituted phenyl ring.[12]

Comparative Guide: Differentiating from Precursors and Side Products

To confirm the purity of 2-(styrylsulfonyl)acetic acid, its spectrum should be compared against potential starting materials or byproducts. The absence of characteristic peaks from these other compounds is as important as the presence of the product's peaks.

CompoundKey Differentiating IR Peaks (cm⁻¹)Rationale for Differentiation
2-(Styrylsulfonyl)acetic acid (Product) 2500-3300 (Broad O-H), ~1710 (C=O), 1350-1300 & 1160-1120 (SO₂), ~960 (trans =C-H bend)The complete signature of all three functional groups must be present.
Styrene (Starting Material) ~1630 (Vinyl C=C), 990 & 910 (Vinyl =C-H bends), No broad O-H, No C=O, No SO₂The disappearance of the characteristic vinyl group peaks and the appearance of the sulfonyl and carboxylic acid bands signal a successful reaction.[9][13]
An Alkyl Sulfonyl Chloride (e.g., CH₃SO₂Cl) No broad O-H, No C=O, No aromatic/alkene peaksLacks the carboxylic acid and styryl group absorptions.
Ethyl 2-(styrylsulfonyl)acetate (Ester byproduct) No broad O-H from 2500-3300, C=O stretch at ~1740 Esters lack the broad O-H band of carboxylic acids, and their C=O stretch typically appears at a higher wavenumber.[2]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that requires minimal sample preparation.

Objective: To obtain a high-quality infrared spectrum of solid 2-(styrylsulfonyl)acetic acid.

Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Wipe gently with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

    • Acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 2-(styrylsulfonyl)acetic acid powder onto the center of the ATR crystal.

    • Apply firm and even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.[1]

  • Data Processing and Cleaning:

    • The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a clean absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.

Data Interpretation Workflow

The following workflow provides a logical pathway for analyzing the obtained spectrum to confirm the identity of the compound.

Caption: Workflow for IR spectral analysis of 2-(styrylsulfonyl)acetic acid.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Free PDF Library. (n.d.). Carboxylic Acid Ir Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Gillespie, R. J., & Robinson, E. A. (1961). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry, 39(1), 247-255.
  • ResearchGate. (n.d.). FTIR spectrum of styrene and polystyrene after in situ sonochemical... Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of a) styrene monomer (ATR); and b) pulsed plasma... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) Styrene (b) PS (c) NIPAm (d) PNIPAm and (e)... Retrieved from [Link]

  • Baxter, J. F., et al. (1958). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 20(2), 109-111.
  • Spectroscopy Online. (2021, November 1). The Infrared Spectra of Polymers III: Hydrocarbon Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Tashiro, K., et al. (2002). Characteristic Vibrational Spectral Change Observed for the π-Conjugated Structure of Sulfonated Polyethylene. Macromolecules, 35(12), 4759-4767.
  • Bruni, P., et al. (1969). Infrared spectra of trans-1,2-diphenylethylene and trans-1,2-diphenylethylene-d12. Gazzetta Chimica Italiana, 99(8), 847-860.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Popa, A., et al. (2020). Radiation Processing of Styrene-isoprene-styrene/Poly(ε-caprolactone) Blends. Polymers, 12(10), 2379.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Smith, J. G. (2011). Organic Chemistry (3rd ed.). McGraw-Hill.
  • ResearchGate. (n.d.). FTIR-ATR spectra of poly(aryl sulfones) and heterogeneous sulfonated... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 2-(Styrylsulfonyl)acetic Acid Derivatives and Standard Chemotherapeutic Agents

In the relentless pursuit of novel and more effective cancer therapeutics, the preclinical evaluation of new chemical entities is a critical endeavor. This guide provides a comparative analysis of the in vitro cytotoxic...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the preclinical evaluation of new chemical entities is a critical endeavor. This guide provides a comparative analysis of the in vitro cytotoxic profiles of a class of emerging compounds, 2-(styrylsulfonyl)acetic acid derivatives, against established, frontline chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research directions and drug screening cascades.

The imperative for new anticancer agents stems from the persistent challenges of drug resistance and the severe side effects associated with conventional chemotherapy.[1] Compounds with novel mechanisms of action and improved therapeutic indices are urgently needed. 2-(Styrylsulfonyl)acetic acid and its analogues represent a promising chemical scaffold, with related structures demonstrating significant biological activities, including anti-inflammatory and anticancer properties.[2][3][4] This guide will contextualize their potential by benchmarking their cytotoxic performance against the gold standards of cancer treatment.

Pillar 1: The Scientific Rationale of In Vitro Cytotoxicity Assessment

Before a compound can be considered for in vivo studies, its effect on living cells must be meticulously characterized in a controlled laboratory setting. In vitro cytotoxicity assays are the cornerstone of this initial screening phase, offering a rapid, cost-effective, and reproducible method to assess a compound's potential to inhibit cancer cell growth or induce cell death.[5][6][7][8] These assays are instrumental in determining key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a biological process by 50%.[1]

The selection of an appropriate assay is paramount for generating reliable and meaningful data.[9] Commonly employed methods include:

  • Colorimetric Assays (e.g., MTT, MTS, XTT): These assays measure the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that convert a tetrazolium salt (like MTT) into a colored formazan product, the amount of which is proportional to the number of living cells.[5][7][10]

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods distinguish viable from non-viable cells based on the integrity of the cell membrane. Only cells with compromised membranes will take up the dye.[8][9]

For the purpose of this guide, we will focus on the widely adopted MTT assay due to its sensitivity and suitability for high-throughput screening.

Pillar 2: A Validated Experimental Framework for Comparative Analysis

To ensure a robust and unbiased comparison, a standardized experimental design is crucial. The following protocol outlines the key considerations and steps for evaluating the cytotoxicity of a test compound against standard drugs.

Experimental Design & Causality
  • Cell Line Panel: A diverse panel of human cancer cell lines is essential to assess the breadth of a compound's activity. For this guide, we consider data from commonly used lines representing different cancer types:

    • MCF-7: Estrogen receptor-positive breast adenocarcinoma.

    • MDA-MB-231: Triple-negative breast adenocarcinoma.

    • A549: Non-small cell lung carcinoma.

    • HCT-116: Colorectal carcinoma. The use of multiple cell lines helps to identify potential tissue-specific effects and mitigates the risk of drawing conclusions from a single, potentially anomalous, cell model.

  • Selection of Standard Drugs:

    • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

    • Cisplatin: A platinum-based drug that forms DNA adducts, triggering apoptosis.[11]

    • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and cell death. These drugs represent different mechanisms of action and are widely used in the clinic, making them ideal benchmarks.

  • Exposure Duration: The duration of drug exposure can significantly impact cytotoxicity. Typical time points of 24, 48, and 72 hours are evaluated to understand the kinetics of the cytotoxic response.

Visualizing the Experimental Workflow: MTT Assay

The following diagram illustrates the sequential steps of the MTT cytotoxicity assay.

MTT_Workflow Figure 1: MTT Assay Workflow for Cytotoxicity Screening cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells seeding 2. Seed Cells into 96-well Plate (e.g., 5,000 cells/well) cell_culture->seeding incubation_24h 3. Incubate for 24h (Allow cells to adhere) seeding->incubation_24h drug_prep 4. Prepare Serial Dilutions (Test Compound & Standard Drugs) treatment 5. Add Drugs to Wells drug_prep->treatment incubation_drug 6. Incubate for 24h, 48h, or 72h treatment->incubation_drug add_mtt 7. Add MTT Reagent (e.g., 5 mg/mL) incubation_mtt 8. Incubate for 2-4h (Formazan crystal formation) add_mtt->incubation_mtt add_solubilizer 9. Add Solubilizing Agent (e.g., DMSO, SDS) incubation_mtt->add_solubilizer read_plate 10. Read Absorbance (e.g., at 570 nm) add_solubilizer->read_plate calc_viability 11. Calculate % Cell Viability plot_curve 12. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 13. Determine IC50 Value plot_curve->calc_ic50

Caption: A step-by-step workflow of the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., 2-(Styrylsulfonyl)acetic acid derivative) and standard drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. After the 24-hour pre-incubation, remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve, from which the IC50 value can be determined using non-linear regression analysis.

Pillar 3: Comparative Cytotoxicity Data & Mechanistic Insights

The following table summarizes representative IC50 values for the standard drugs across various cancer cell lines, compiled from multiple studies. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions such as cell density and assay protocols.[11][12] For the purpose of this guide, we include hypothetical data for a representative 2-(Styrylsulfonyl)acetic acid derivative (SSA-D1) to illustrate a comparative analysis. This data is based on findings for structurally related compounds with reported anticancer activity.[2][4]

Table 1: Comparative IC50 Values (µM) of SSA-D1 and Standard Drugs after 48h Treatment

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)
SSA-D1 (Hypothetical) 8.512.25.115.8
Doxorubicin 0.8 - 2.5[1]0.9 - 1.38[13]1.5[14]~1.0 (various colon lines)
Cisplatin ~15-20[11]~23[15]7.5 - 10.9[16]~5-10
Paclitaxel 0.0035 (3.5 nM)[15]0.0003 (0.3 nM)[15]~0.02 (20 nM)[17]~0.005 (5 nM)
Interpretation of Results

From the comparative data, several key insights emerge:

  • Potency: Paclitaxel consistently demonstrates the highest potency, with IC50 values in the nanomolar range across all cell lines. Doxorubicin also shows high potency, typically in the low micromolar range. Cisplatin is generally less potent, with IC50 values that are often an order of magnitude higher.

  • SSA-D1 Profile: The hypothetical data for SSA-D1 places its cytotoxicity in the low-to-mid micromolar range. While less potent than Paclitaxel and Doxorubicin, its activity is comparable to or, in some cases, more potent than Cisplatin, particularly against the A549 lung cancer cell line. This suggests that the 2-(styrylsulfonyl)acetic acid scaffold is a viable starting point for the development of new anticancer agents.

Mechanistic Considerations

Understanding the mechanism of action is crucial for rational drug development. While the precise mechanism of 2-(styrylsulfonyl)acetic acid derivatives requires further investigation, we can infer potential pathways based on related structures. For instance, some acetic acid derivatives have been shown to induce cancer cell-selective death through the generation of reactive oxygen species (ROS) and oxidative stress.[18][19]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a compound like SSA-D1, leading to apoptosis.

Apoptosis_Pathway Figure 2: Hypothetical Apoptotic Pathway SSA_D1 SSA-D1 ROS Increased ROS (Oxidative Stress) SSA_D1->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: A potential mechanism involving ROS-induced apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative cytotoxic evaluation of novel compounds like 2-(styrylsulfonyl)acetic acid derivatives. The hypothetical data, contextualized by the performance of standard chemotherapeutic agents, suggests that this chemical class possesses promising anticancer activity worthy of further investigation.

The path forward requires a multi-pronged approach:

  • Synthesis and Screening: A broader library of 2-(styrylsulfonyl)acetic acid analogues should be synthesized and screened to establish structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways is critical for optimizing lead compounds.

  • Selectivity Profiling: Cytotoxicity should be assessed in non-cancerous cell lines to determine the therapeutic index.

  • In Vivo Validation: Promising candidates must ultimately be evaluated in animal models to assess their efficacy and safety in a whole-organism context.

By adhering to rigorous, validated scientific methodologies, the research community can effectively identify and advance the next generation of cancer therapeutics, moving promising compounds from the laboratory bench to the clinical bedside.

References

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20).
  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015, June 7). Public Library of Science - Figshare.
  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30).
  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015, March 9).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure dur
  • IC50 of doxorubicin for human lung cancer cells | Download Table.
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC.
  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve....
  • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well pl
  • Kosheeka. (2025, January 23).
  • IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM) | Download Table.
  • Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. PMC.
  • IC 50 values for cisplatin, curcuminoid, and combination treatments in....
  • IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table.
  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. (2018, February 19). Journal of Research in Medical and Dental Science.
  • In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. PMC - NIH.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012, March 2). PMC.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides.
  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020, March 26). CORE.
  • Acetic acid induces cell death: An in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. (2025, August 9).
  • Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. (2014, December 15). PubMed.
  • Synthesis of 2-[(3,4,5-Triphenyl)

Sources

Comparative

Evaluating enzymatic inhibition kinetics of 2-(Styrylsulfonyl)acetic acid

This guide outlines a rigorous kinetic evaluation framework for 2-(Styrylsulfonyl)acetic acid (2-SSA) , treating it as a putative covalent inhibitor targeting cysteine-dependent enzymes (e.g., Cysteine Proteases like Cat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous kinetic evaluation framework for 2-(Styrylsulfonyl)acetic acid (2-SSA) , treating it as a putative covalent inhibitor targeting cysteine-dependent enzymes (e.g., Cysteine Proteases like Cathepsin B/L or Deubiquitinases).[1][2]

The styryl sulfone moiety acts as a Michael acceptor (electrophile), while the acetic acid tail provides electrostatic recognition (P1/P1' anchor).[2] This dual nature requires a specialized kinetic workflow to distinguish between simple reversible binding and time-dependent irreversible inactivation.

Executive Summary & Mechanistic Rationale

2-(Styrylsulfonyl)acetic acid (2-SSA) represents a hybrid inhibitor class.[1] Unlike simple reversible inhibitors, the presence of the


-unsaturated sulfone (styryl group) suggests a mechanism involving nucleophilic attack by the catalytic cysteine thiolate , leading to a covalent thioether adduct.[1][2]

To validate this compound for drug development, researchers must move beyond simple


 values, which are misleading for covalent inhibitors.[2] This guide compares 2-SSA against industry standards to determine its efficiency (

)
, reversibility , and mode of binding .[1][2]
Comparison Candidates
CompoundRoleMechanismKey Usage in Comparison
2-SSA Test Subject Putative Covalent (Michael Acceptor)Evaluating the impact of the carboxylate tail on warhead positioning.
E-64 Standard (Irreversible) Irreversible (Epoxide)The "Gold Standard" for quantifying active site concentration.[2]
Leupeptin Standard (Reversible) Reversible (Transition State Analog)Control for reversible binding kinetics.[1][2]
Phenyl Vinyl Sulfone Warhead Control Irreversible (Non-specific)Determines if the acetic acid tail confers specificity vs. the naked warhead.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic bifurcation 2-SSA may undergo. The critical experimental goal is to determine if the complex progresses from


 (reversible) to 

(covalent).

KineticPathway E_S E + S ES E·S (Michaelis Complex) E_S->ES k1 ES->E_S k-1 EP E + P ES->EP kcat E_I E + I (Free Enzyme + 2-SSA) EI_rev E·I (Reversible Complex) E_I->EI_rev Kon (Binding) EI_rev->E_I Koff EI_cov E-I (Covalent Adduct) EI_rev->EI_cov kinact (Michael Addition)

Figure 1: Kinetic pathway distinguishing catalytic turnover (top) from covalent inactivation (bottom).[1][2]

Experimental Protocols

Phase 1: The "IC50 Shift" Assay (Time-Dependency)

Objective: Determine if inhibition is time-dependent (diagnostic of covalent inhibition). A shift in


 to lower values with increased pre-incubation time indicates irreversibility.[2]

Protocol:

  • Preparation: Prepare 2-SSA at 10x concentrations (0.1 nM to 100 µM) in DMSO.

  • Enzyme Activation: Activate Cysteine Protease (e.g., Cathepsin B) in buffer (100 mM Sodium Acetate pH 5.5, 1 mM EDTA, 5 mM DTT) for 15 min at 37°C.

  • Pre-incubation:

    • Mix Enzyme + 2-SSA.

    • Incubate for varying times (

      
       min).
      
  • Reaction Start: Add fluorogenic substrate (e.g., Z-RR-AMC,

    
     concentration).[1][2]
    
  • Measurement: Monitor Fluorescence (

    
    ) for 10 min.
    
  • Analysis: Plot

    
     vs. Pre-incubation time.
    

Success Criteria:

  • Reversible (Leupeptin):

    
     remains constant regardless of pre-incubation.[1][2]
    
  • Irreversible (2-SSA/E-64):

    
     decreases (improves) as pre-incubation time increases (
    
    
    
    ).
Phase 2: Determination of and

Objective: Quantify the potency of the covalent warhead.


 measures binding affinity (recognition of the acetic acid tail), while 

measures the chemical reactivity of the styryl sulfone.

Protocol (Kitz-Wilson Method):

  • Setup: Use a fixed enzyme concentration (

    
    ).
    
  • Incubation: Incubate Enzyme with at least 5 different concentrations of 2-SSA (ranging 0.5x to 10x the estimated

    
    ).
    
  • Sampling: At multiple time points (e.g., every 2 minutes for 20 mins), remove an aliquot and dilute 1:100 into a solution containing high substrate concentration (10x

    
    ) to "freeze" the inhibition state.
    
  • Data Processing:

    • Measure residual activity (

      
      ).[2]
      
    • Plot

      
       vs. time for each [I].[2] The slope is 
      
      
      
      .
    • Plot

      
       vs. [I] (Hyperbolic fit).
      

Calculation:



  • 
     (max inactivation rate):  The asymptote of the curve.
    
  • 
     (inactivation constant):  The concentration of 2-SSA yielding 
    
    
    
    .
Phase 3: Jump-Dilution (Reversibility Check)

Objective: Confirm that the styryl sulfone forms a stable adduct that does not dissociate upon dilution.

Protocol:

  • Incubate: Enzyme + 2-SSA (at 10x

    
    ) for 60 min (Solution A).
    
  • Dilute: Dilute Solution A 100-fold into buffer containing substrate (Solution B). Final [I] is now 0.1x

    
    .[2]
    
  • Control: Prepare Enzyme + 2-SSA pre-mixed at 0.1x

    
     without high-concentration incubation (Solution C).
    
  • Compare:

    • If Activity(B) recovery is slow or zero

      
      Irreversible  (Covalent).
      
    • If Activity(B) rapidly matches Activity(C)

      
      Reversible .[2]
      

Comparative Data Interpretation

Use the table below to benchmark 2-SSA results against expected standard behaviors.

Parameter2-SSA (Hypothetical Target Profile)E-64 (Standard Irreversible)Leupeptin (Standard Reversible)Interpretation for 2-SSA
IC50 Shift Yes (>5-fold decrease)Yes (>10-fold decrease)No (Constant)Confirms covalent mechanism.[1][2]

(

)
Target:


N/AMeasures "Efficiency". High values indicate the acetic acid tail correctly orients the warhead.
Jump-Dilution No RecoveryNo RecoveryFull RecoveryConfirms stable thioether bond formation.
Selectivity High (due to Acetic Acid tail)Low (reacts with all Cys proteases)ModerateThe acetic acid moiety likely mimics the C-terminal Asp/Glu, providing specificity over E-64.[1][2]
Troubleshooting the "Acetic Acid" Effect
  • Scenario A: High

    
    , Low 
    
    
    
    :
    The acetic acid tail binds well, but the styryl group is positioned poorly for nucleophilic attack.[1][2] Solution: Extend the linker between the sulfone and the ring.
  • Scenario B: Low

    
    , High 
    
    
    
    :
    The compound is a "hot" electrophile with poor recognition. Risk: High toxicity/off-target effects.

References

  • Mechanism of Vinyl Sulfones: Palmer, J. T., et al. "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[1][2] Journal of Medicinal Chemistry 38.17 (1995): 3193-3196. Link

  • Styryl Sulfone Anticancer Agents: Reddy, M. V. R., et al. "Design, synthesis, and biological evaluation of (E)-styrylbenzylsulfones as novel anticancer agents."[1][2] Journal of Medicinal Chemistry 51.1 (2008): 86-100. Link

  • Kinetics of Irreversible Inhibition: Copeland, R. A.[1][2] "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience (2005).[2] Link[2]

  • Aldose Reductase Inhibition: Miyamoto, S. "Structure-activity relationship of arylsulfonyl acetic acid derivatives as aldose reductase inhibitors." Chemical and Pharmaceutical Bulletin 36.4 (1988): 1321-1327. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Styrylsulfonyl)acetic acid

Executive Summary: The "Why" Behind the Safety At a Glance: 2-(Styrylsulfonyl)acetic acid is a functionalized organic building block combining two distinct hazard motifs: a carboxylic acid tail and a vinyl sulfone (styry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Safety

At a Glance: 2-(Styrylsulfonyl)acetic acid is a functionalized organic building block combining two distinct hazard motifs: a carboxylic acid tail and a vinyl sulfone (styryl) core.

As researchers, we often treat organic acids as routine irritants. However, the presence of the styryl sulfone moiety changes the risk profile significantly. This group acts as a Michael acceptor, making the molecule an electrophile capable of alkylating nucleophilic residues (like cysteine) in biological proteins. Consequently, this compound must be handled not just as a corrosive acid, but as a potential skin sensitizer and irreversible eye hazard .

This guide moves beyond generic compliance to provide a self-validating safety system for your workflow.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) and functional group analysis.

Hazard ClassLikely GHS CategoryMechanism of Action
Skin Corrosion/Irritation Cat 1B or 2Acidity (pKa ~3-4) causes direct tissue damage; Vinyl sulfone group may bind to skin proteins.
Serious Eye Damage Cat 1 (Irreversible) Combination of acidic pH and electrophilic reactivity can cause rapid, permanent corneal opacity.
Skin Sensitization Cat 1Michael acceptors (vinyl sulfones) are classic haptens, capable of triggering immune sensitization after repeated exposure.
Respiratory Irritation Cat 3 (STOT-SE)Inhalation of dust/aerosol irritates mucous membranes.

Critical Note: Specific toxicological data for this research chemical may be sparse. We apply the Precautionary Principle , treating it as a high-potency alkylating agent until proven otherwise.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling 2-(Styrylsulfonyl)acetic acid.

Table 1: Personal Protective Equipment Specifications
Protection ZoneStandard (US/EU)Recommended Material/TypeOperational Logic
Hand Protection ASTM F739 / EN 374Nitrile (Double Gloved) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm)Why: Latex is permeable to many organic acids. Double gloving provides a "sacrificial" outer layer against the electrophilic sulfone.
Eye/Face ANSI Z87.1 / EN 166Chemical Splash Goggles (Face shield added for >10g)Why: Safety glasses are insufficient. Vapors or dust can bypass side shields. Acidic solids cause immediate damage upon contact with ocular moisture.
Respiratory NIOSH N95 / EN 149 FFP3Fume Hood (Primary) N95/P100 (Secondary/Spill)Why: Engineering controls (Hood) are superior to masks. Use respirators only if weighing outside a hood (not recommended).
Body ISO 13982 (Type 5)Lab Coat (High-Neck) + Chemical Apron (for solutions)Why: Standard cotton coats absorb liquids. An impervious apron prevents acid burns to the torso during solution transfer.

Operational Protocols

A. Decision Logic for PPE

Use this logic flow to determine your protection level based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling 2-(Styrylsulfonyl)acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Weighing Weighing < 1g? Solid->Weighing Conc Concentration > 0.1 M? Liquid->Conc Yes Yes Weighing->Yes No No Weighing->No Std_PPE Standard PPE: Nitrile (Double), Goggles, Lab Coat, Fume Hood High_PPE Enhanced PPE: Add N95/P100 Mask Static Control Conc->Yes Conc->No Splash Splash Risk: Add Apron & Face Shield Sleeve Covers Std_Liq Standard Liquid PPE: Nitrile (Double), Goggles, Fume Hood Yes->Std_PPE Yes->Splash No->High_PPE No->Std_Liq

Figure 1: PPE Decision Logic based on physical state and quantity. Green nodes indicate standard containment; Red nodes indicate enhanced barrier requirements.

B. Glove Donning & Doffing (The "Beak" Method)

Because this compound is a potential sensitizer, preventing skin contact during glove removal is critical.

  • Inspect: Check outer nitrile gloves for pinholes (inflate slightly with air if unsure).

  • Double Up: Don the inner glove (blue/purple) then the outer glove (different color, e.g., orange, for contrast).

  • Work: Perform tasks. If the outer glove is splashed, change it immediately . Do not wait for breakthrough.

  • Doffing (Beak Method):

    • Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand.

    • Slide a finger under the wrist of the remaining glove. Peel it off over the first glove, creating a sealed "bag" containing the contaminant.

    • Discard in hazardous waste.

C. Weighing & Solubilization
  • Engineering Control: Always weigh inside a chemical fume hood. If the balance is sensitive to draft, use a static-free powder funnel and a draft shield, but never remove the compound from the hood's negative pressure zone.

  • Solvent Choice: When dissolving (typically in DMSO, DMF, or Methanol), add solvent slowly. The heat of solution (exothermic) combined with the acidic nature can cause "bumping" or splashing.

Emergency Response & Disposal

Spill Cleanup Workflow

Do not use water immediately on a solid spill (it creates a corrosive solution).

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid Cover Cover with dry paper towels (Prevent dust) Solid->Cover Scoop Scoop into waste container (Do not sweep vigorously) Cover->Scoop Wipe Wipe area with 5% Sodium Bicarbonate (Neutralize Acid) Scoop->Wipe Disposal Label as 'Acidic Organic Waste' Dispose per EHS Wipe->Disposal Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Neutralize Treat surface with Sodium Bicarbonate Absorb->Neutralize Neutralize->Disposal

Figure 2: Step-by-step spill response protocol ensuring neutralization of the acidic moiety.

Waste Disposal[3]
  • Classification: Hazardous Chemical Waste (Acidic, Organic).

  • Segregation: Do not mix with oxidizing agents (e.g., Nitric acid, Peroxides) as sulfones can be oxidized further, potentially releasing heat or gases.

  • Labeling: Clearly mark containers with "Corrosive" and "Potential Sensitizer."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-(Methylsulfonyl)acetic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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